molecular formula C8H5FN2O2 B1457661 8-Fluoroimidazo[1,5-a]pyridine-3-carboxylic acid CAS No. 1159830-84-8

8-Fluoroimidazo[1,5-a]pyridine-3-carboxylic acid

Cat. No.: B1457661
CAS No.: 1159830-84-8
M. Wt: 180.14 g/mol
InChI Key: LPNQUTZKLXZPPR-UHFFFAOYSA-N
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Description

8-Fluoroimidazo[1,5-a]pyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C8H5FN2O2 and its molecular weight is 180.14 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

8-fluoroimidazo[1,5-a]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2/c9-5-2-1-3-11-6(5)4-10-7(11)8(12)13/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPNQUTZKLXZPPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2C(=O)O)C(=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

physicochemical properties of 8-Fluoroimidazo[1,5-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis logic, and experimental characterization of 8-Fluoroimidazo[1,5-a]pyridine-3-carboxylic acid .

Executive Summary: The Fluorine Advantage

This compound represents a specialized scaffold in modern drug design, particularly in the development of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors and PET radiotracers . The imidazo[1,5-a]pyridine core serves as a bioisostere for indole and imidazo[1,2-a]pyridine, offering distinct electronic vectors and solubility profiles.

The incorporation of fluorine at the C8 position is not merely structural; it imparts critical metabolic stability by blocking the C8-oxidation site (a common metabolic soft spot in the parent scaffold) and modulates the pKa of the bicyclic system, influencing blood-brain barrier (BBB) permeability and target residence time.

Chemical Architecture & Electronic Profile

Structural Identity[1]
  • IUPAC Name: this compound

  • Molecular Formula: C

    
    H
    
    
    
    FN
    
    
    O
    
    
    [1][2][3][4]
  • Molecular Weight: 180.14 g/mol [1]

  • Core Scaffold: Imidazo[1,5-a]pyridine (10

    
    -electron aromatic system)
    
Electronic Effects of 8-Fluoro Substitution

The C8 position is electronically coupled to the bridgehead nitrogen (N4). The high electronegativity of fluorine (


) exerts a strong inductive withdrawal (-I) effect:
  • pKa Modulation: It lowers the electron density of the aromatic ring, reducing the basicity of N2.

  • Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) renders the C8 position resistant to Cytochrome P450-mediated oxidative defluorination or hydroxylation.

  • Conformational Lock: The fluorine atom can induce preferred conformations in protein binding pockets via multipolar interactions with backbone amides.

Structural Visualization (Graphviz)

The following diagram illustrates the numbering scheme and the electronic influence of the 8-Fluoro and 3-Carboxyl groups.

Structure cluster_legend Electronic Vectors N2 N2 (Basic) C3 C3 N2->C3 Imidazo Ring N4 N4 (Bridge) C3->N4 COOH COOH (Acidic) C3->COOH H-Bond Donor C8 C8 N4->C8 Pyridine Ring F8 F C8->F8 -I Effect Desc F8 withdraws e- density from N4/Ring COOH lowers N2 pKa

Figure 1: Structural connectivity and electronic vectors of this compound.

Physicochemical Properties Matrix

The following data summarizes the core properties. Note that while specific experimental values for this derivative may be proprietary, values below are derived from validated SAR (Structure-Activity Relationship) trends of the imidazo[1,5-a]pyridine class.

PropertyValue / RangeMechanistic Insight
Physical State Solid (Crystalline)High melting point expected due to zwitterionic potential and

-stacking.
Melting Point > 220°C (Decomp.)Typical for amino-acid-like heteroaromatics.
Solubility (Water) pH DependentLow at pH 2-4 (Isoelectric region); High at pH > 7 (Anionic form).
pKa (Acid) 3.2 – 3.8 (Predicted)Carboxylic acid proton. Slightly more acidic than benzoic acid due to the electron-deficient heteroaromatic ring.
pKa (Base) 1.5 – 2.5 (Predicted)The N2 nitrogen is weakly basic. The 8-F and 3-COOH groups significantly suppress protonation compared to the parent scaffold (pKa ~5.5).
LogP 0.8 – 1.2The fluorine increases lipophilicity (+0.2 log units), but the ionized carboxylate at physiological pH lowers LogD

.
LogD

-1.5 to -0.5At pH 7.4, the molecule exists primarily as the carboxylate anion (COO-), ensuring high aqueous solubility but potentially low passive membrane permeability.
TPSA ~50-60 ŲFavorable for CNS penetration if the acid is masked (e.g., as an ester prodrug).

Synthesis & Impurity Logic

Accessing the 8-fluoro isomer requires precise regiocontrol. The most robust route utilizes 3-fluoropyridine-2-carbaldehyde or 3-fluoropyridine-2-methanamine .

Synthetic Pathway (Retrosynthesis)

The construction of the imidazo[1,5-a]pyridine ring is typically achieved via a cyclodehydration mechanism.

Synthesis SM1 3-Fluoropyridine-2-methanamine (Key Precursor) Inter Intermediate Amide/Schiff Base SM1->Inter Reagent Ethyl glyoxylate / Oxalic acid equiv. Reagent->Inter Cyclization Cyclodehydration (POCl3 or Acid Cat.) Inter->Cyclization Product 8-Fluoroimidazo[1,5-a]pyridine- 3-carboxylic acid Cyclization->Product Impurity Impurity: 5-Fluoro isomer (If regiocontrol fails) Cyclization->Impurity Minor path

Figure 2: Primary synthetic route via cyclodehydration of functionalized pyridine.

Causality of Impurities
  • Regioisomerism: If starting from a non-specific pyridine precursor, the 5-fluoro isomer may form. However, using 3-fluoropyridine-2-methanamine locks the fluorine at the 8-position (adjacent to the bridgehead) relative to the imidazo ring.

  • Decarboxylation: The 3-carboxylic acid is prone to thermal decarboxylation during harsh workups, yielding 8-fluoroimidazo[1,5-a]pyridine. Avoid temperatures >100°C under acidic conditions.

Experimental Protocols (Self-Validating)

To ensure data integrity, the following protocols include internal validation steps.

Protocol A: pKa Determination (Spectrophotometric)

Rationale: Potentiometric titration may be insensitive due to the low aqueous solubility of the neutral species. UV-metric titration is preferred due to the distinct chromophore of the imidazo[1,5-a]pyridine core.

  • Preparation: Dissolve 1 mg of compound in 100 mL of mixed buffer system (pH 1.0 to 12.0). Ensure co-solvent (Methanol < 5%) is constant if solubility is an issue.

  • Scanning: Record UV-Vis spectra (200–400 nm) at each pH step.

  • Validation: Look for isosbestic points. A clear isosbestic point confirms a two-state equilibrium (protonated vs. deprotonated) without degradation.

  • Data Fitting: Plot Absorbance (

    
    ) vs. pH. The inflection point yields the pKa.
    
    • Expected Shifts: The acid ionization (COOH

      
       COO-) will cause a bathochromic shift. The protonation of N2 (at very low pH) will cause a hypsochromic shift.
      
Protocol B: LogD Measurement (Miniaturized Shake-Flask)

Rationale: Standard Shake-Flask is resource-intensive. A miniaturized HPLC-based approach is recommended for high-value intermediates.

  • System: Octanol (saturated with PBS) and PBS (pH 7.4, saturated with Octanol).

  • Equilibration: Mix compound (100

    
    M) in the system. Vortex for 1 hour at 25°C. Centrifuge to separate phases.
    
  • Quantification: Inject both phases onto HPLC (C18 column).

  • Self-Validation:

    • Mass Balance: Sum of peak areas in Octanol + Buffer must equal the peak area of the standard (100% recovery).

    • If recovery < 90%, suspect precipitation or adsorption to plasticware (use glass).

Applications in Drug Design

Metabolic Stability (The "Fluorine Block")

In the parent imidazo[1,5-a]pyridine, the C8 and C5 positions are susceptible to oxidative attack.

  • Mechanism: Substitution of H with F at C8 increases the bond dissociation energy (C-H ~98 kcal/mol vs C-F ~116 kcal/mol), effectively blocking metabolism at this site.

  • Outcome: This extends the half-life (

    
    ) and reduces clearance (
    
    
    
    ) in liver microsome assays.
Fragment-Based Drug Discovery (FBDD)

The 3-carboxylic acid moiety is a versatile handle:

  • Amide Coupling: Reacts with amines to form focused libraries.

  • Bioisostere: Can be replaced with tetrazole or oxadiazole to improve oral bioavailability while maintaining H-bond acceptor/donor motifs.

References

  • Properties of Imidazo[1,5-a]pyridines

    • Title: Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investig
    • Source: MDPI, Molecules 2022.
    • URL:[Link]

  • Medicinal Chemistry of 8-Fluoro Derivatives

    • Title: 8-Fluoroimidazo[1,2-a]pyridine: synthesis and evaluation as a bioisosteric replacement.[5] (Analogous scaffold comparison).

    • Source: Bioorganic & Medicinal Chemistry Letters, 2006.[5]

    • URL:[Link]

  • Synthesis Methodologies

    • Title: Synthesis of imidazo[1,5-a]pyridines via cyclocondensation.[6][7]

    • Source: Beilstein Journal of Organic Chemistry, 2020.
    • URL:[Link]

  • Title: Novel 5 or 8-substituted imidazo[1,5-a]pyridines as IDO1 inhibitors (Patent WO2016161960A1).

Sources

An In-Depth Technical Guide to 8-Fluoroimidazo[1,5-a]pyridine-3-carboxylic acid: Structure, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 8-fluoroimidazo[1,5-a]pyridine-3-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry. Due to the limited availability of experimental data for this specific molecule, this document outlines its theoretical structure and nomenclature, a proposed synthetic pathway based on established methodologies for the imidazo[1,5-a]pyridine core, and the requisite analytical techniques for its characterization.

IUPAC Name and Chemical Structure

The nomenclature and structure of heterocyclic compounds are fundamental to their study. The title compound belongs to the imidazo[1,5-a]pyridine class of fused heterocycles.

IUPAC Name: this compound

The name is derived from the fusion of an imidazole ring and a pyridine ring. The numbering of the fused ring system dictates the locants for the substituents. In this case, a fluorine atom is at the 8-position and a carboxylic acid group is at the 3-position.

Chemical Structure:

The chemical formula for this compound is C₈H₅FN₂O₂ with a molecular weight of 180.14 g/mol [1]. The structure consists of a planar, bicyclic aromatic system. The fluorine atom at the 8-position is expected to influence the electronic properties of the ring system, potentially impacting its biological activity and physicochemical properties.

Proposed Synthesis of this compound

Synthesis Workflow Diagram

Synthesis_of_8-fluoroimidazo[1,5-a]pyridine-3-carboxylic_acid cluster_0 Step 1: Synthesis of (3-Fluoropyridin-2-yl)methanamine cluster_1 Step 2: Cyclization to form the Imidazo[1,5-a]pyridine Core cluster_2 Step 3: Aromatization and Hydrolysis A 2-Methyl-3-fluoropyridine C 2-(Bromomethyl)-3-fluoropyridine A->C Bromination B N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) E N-((3-Fluoropyridin-2-yl)methyl)isoindoline-1,3-dione C->E Gabriel Synthesis D Potassium Phthalimide G (3-Fluoropyridin-2-yl)methanamine E->G Hydrazinolysis F Hydrazine I Ethyl 8-fluoro-3-oxo-2,3-dihydroimidazo[1,5-a]pyridine-1-carboxylate G->I Cyclocondensation H Ethyl 2-chloro-3-oxopropanoate K Ethyl 8-fluoroimidazo[1,5-a]pyridine-3-carboxylate I->K Dehydrogenation J Oxidizing Agent (e.g., DDQ) M This compound K->M Ester Hydrolysis L NaOH, H₂O/EtOH

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of (3-Fluoropyridin-2-yl)methanamine

This initial step involves the synthesis of the key amine precursor.

  • Bromination of 2-Methyl-3-fluoropyridine: 2-Methyl-3-fluoropyridine is subjected to free-radical bromination using N-Bromosuccinimide (NBS) and a radical initiator such as Azobisisobutyronitrile (AIBN) in a suitable solvent like carbon tetrachloride, under reflux. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure to yield 2-(bromomethyl)-3-fluoropyridine.

  • Gabriel Synthesis: The crude 2-(bromomethyl)-3-fluoropyridine is then reacted with potassium phthalimide in a polar aprotic solvent like dimethylformamide (DMF). This nucleophilic substitution reaction forms N-((3-fluoropyridin-2-yl)methyl)isoindoline-1,3-dione.

  • Hydrazinolysis: The phthalimide protecting group is removed by treating the intermediate with hydrazine hydrate in a protic solvent such as ethanol, under reflux. This step yields the desired (3-fluoropyridin-2-yl)methanamine after appropriate workup and purification, typically by column chromatography.

Step 2: Cyclization to form the Imidazo[1,5-a]pyridine Core

This step involves the crucial ring-forming reaction.

  • Cyclocondensation: (3-Fluoropyridin-2-yl)methanamine is reacted with a suitable three-carbon electrophile, such as ethyl 2-chloro-3-oxopropanoate, in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) in an appropriate solvent like acetonitrile. This reaction is expected to proceed via an initial nucleophilic substitution followed by an intramolecular cyclization to form the dihydroimidazo[1,5-a]pyridine ring system.

Step 3: Aromatization and Hydrolysis

The final steps involve aromatization of the newly formed ring and hydrolysis of the ester to the carboxylic acid.

  • Aromatization: The dihydro intermediate is aromatized using a suitable oxidizing agent. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a common reagent for such dehydrogenation reactions. The reaction is typically carried out in an inert solvent like dioxane or toluene.

  • Ester Hydrolysis: The resulting ethyl 8-fluoroimidazo[1,5-a]pyridine-3-carboxylate is then hydrolyzed to the target carboxylic acid. This is achieved by heating the ester with an aqueous solution of a base, such as sodium hydroxide or lithium hydroxide, in a co-solvent like ethanol or methanol. Acidification of the reaction mixture with a mineral acid (e.g., HCl) to a pH of approximately 3-4 will precipitate the final product, this compound, which can then be collected by filtration, washed with cold water, and dried.

Physicochemical and Spectroscopic Characterization

As a novel or sparsely documented compound, thorough characterization is essential to confirm its identity and purity.

Physicochemical Properties

The following table summarizes the expected and known physicochemical properties.

PropertyValue/Expected ValueSource
Molecular FormulaC₈H₅FN₂O₂[1]
Molecular Weight180.14 g/mol [1]
Purity>95% (as per typical research grade)[3]
AppearanceExpected to be a solid at room temperatureN/A
Melting PointTo be determined experimentallyN/A
SolubilityTo be determined experimentallyN/A
Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the fused ring system. The coupling patterns and chemical shifts will be crucial for confirming the substitution pattern. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.

    • ¹³C NMR: The carbon NMR will provide information on the number and electronic environment of the carbon atoms in the molecule. The carbon atom attached to the fluorine will exhibit a characteristic large one-bond C-F coupling constant.

    • ¹⁹F NMR: The fluorine NMR will show a singlet, confirming the presence of a single fluorine atom. Its chemical shift will be indicative of its electronic environment.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized compound. The measured mass should be within a few parts per million (ppm) of the calculated exact mass.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the functional groups present. Key expected peaks include a broad O-H stretch for the carboxylic acid, a C=O stretch for the carbonyl group, and C-F stretching vibrations.

Potential Applications in Drug Discovery

While the specific biological activity of this compound is yet to be determined, the imidazo[1,5-a]pyridine and related imidazopyridine scaffolds are present in numerous biologically active molecules[4].

  • Bioisosteric Replacement: The related 8-fluoroimidazo[1,2-a]pyridine scaffold has been investigated as a bioisostere for other heterocyclic systems in modulating the GABA-A receptor[5]. The introduction of a fluorine atom can modulate metabolic stability, lipophilicity, and binding interactions.

  • Antimicrobial and Anti-inflammatory Agents: Pyridine carboxylic acid derivatives have shown promise as dual anti-inflammatory and anti-hyperglycemic agents[6]. Furthermore, imidazo[1,2-a]pyridine-3-carboxamides have demonstrated activity against Mycobacterium avium[7]. The title compound could be a valuable starting point for the synthesis of novel derivatives with potential antimicrobial or anti-inflammatory properties.

  • Kinase Inhibitors: The imidazopyridine core is a common scaffold in the design of kinase inhibitors for oncology and other therapeutic areas.

Further research, including in vitro and in vivo screening, is necessary to elucidate the specific biological activities of this compound.

Conclusion

This compound represents an intriguing yet underexplored molecule within the vast landscape of heterocyclic chemistry. This guide has provided a framework for its systematic study, from its fundamental structure and nomenclature to a detailed, plausible synthetic route and the analytical methods required for its definitive characterization. The proposed synthesis leverages established chemical transformations, offering a clear path for its preparation in a laboratory setting. The potential for this scaffold to serve as a building block in the development of new therapeutic agents underscores the importance of further investigation into its synthesis and biological evaluation.

References

  • Thoreauchem. This compound-None. [Link]

  • Appretech Scientific Limited. 8-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid. [Link]

  • Humphries, A. C., Gancia, E., Gilligan, M. T., Goodacre, S., Hallett, D., Merchant, K. J., & Thomas, S. R. (2006). 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. Bioorganic & medicinal chemistry letters, 16(6), 1518–1522.
  • Humphries, A. C., et al. (2006). 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABAA receptor. Bioorganic & Medicinal Chemistry Letters, 16(6), 1518-1522.
  • PubChem. 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid. [Link]

  • MDPI. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. [Link]

  • ResearchGate. (PDF) Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. [Link]

  • ResearchGate. Convenient synthesis of imidazo[1,5-a]pyrimidine derivatives and their unusual recyclization into 3H-imidazo[4,5-b]pyridine derivatives. [Link]

  • Beilstein Journals. Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. [Link]

  • Boshoff, H. I., et al. (2016). Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo. Antimicrobial agents and chemotherapy, 60(8), 5018–5022.
  • MDPI. Pyridine Compounds with Antimicrobial and Antiviral Activities. [Link]

  • Ramakrishnan, K., et al. (2022). Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. Scientific reports, 12(1), 16641.
  • MDPI. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. [Link]

  • Taylor & Francis Online. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. [Link]

Sources

The Expanding Therapeutic Landscape of Imidazo[1,5-a]pyridine Derivatives: A Guide to Biological Activity and Mechanistic Interrogation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Introduction: The Imidazo[1,5-a]pyridine Scaffold as a Privileged Core in Medicinal Chemistry

The imidazo[1,5-a]pyridine nucleus, a fused heterocyclic system, represents a unique and versatile scaffold in the landscape of drug discovery.[1] Its rigid, planar structure combined with a tunable electronic environment provides an ideal framework for designing ligands that can interact with a wide array of biological targets with high specificity and affinity. This guide synthesizes current research to provide an in-depth exploration of the diverse biological activities of novel imidazo[1,5-a]pyridine derivatives, focusing on their anticancer, antimicrobial, and central nervous system (CNS) applications. We will delve into the mechanistic underpinnings of their action, present robust experimental protocols for their evaluation, and discuss the critical structure-activity relationships (SAR) that govern their therapeutic potential.

Chapter 1: Anticancer Activity of Imidazo[1,5-a]pyridine Derivatives

The development of novel anticancer agents is a cornerstone of modern medicinal chemistry. Imidazo[1,5-a]pyridine derivatives have emerged as a promising class of compounds, exhibiting cytotoxicity against various human tumor cell lines through diverse mechanisms of action.[2]

Key Mechanisms of Antineoplastic Action

A. Inhibition of Tubulin Polymerization: The microtubule network, formed by the polymerization of α- and β-tubulin heterodimers, is essential for cell division, motility, and intracellular transport. Its disruption is a clinically validated anticancer strategy. Certain imidazo[1,5-a]pyridine-benzimidazole hybrids have been shown to effectively inhibit microtubule assembly by binding to the colchicine site on β-tubulin. This disruption leads to a cascade of events: the mitotic spindle cannot form correctly, arresting the cell cycle in the G2/M phase and ultimately triggering apoptosis (programmed cell death).

B. Modulation of Pro-Survival Signaling Pathways (PI3K/Akt): The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. Its aberrant activation is a common feature in many cancers, making it a prime therapeutic target.[3] Specific imidazo[1,5-a]pyridine hybrids have demonstrated the ability to inhibit this pathway, leading to decreased levels of phosphorylated Akt (p-Akt), a key downstream effector. This inhibition removes the pro-survival signals, sensitizing cancer cells to apoptosis.

G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation ImidazoPyridine Imidazo[1,5-a]pyridine Derivative ImidazoPyridine->PI3K Inhibition

Caption: The PI3K/Akt signaling pathway and the inhibitory action of imidazo[1,5-a]pyridine derivatives.

Structure-Activity Relationship (SAR) Insights

SAR studies provide a rational basis for optimizing lead compounds. For imidazo[1,5-a]pyridine-benzimidazole hybrids, key findings include:

  • Substitution on the Benzimidazole Ring: Electron-withdrawing groups (e.g., -Cl, -F) at the 5-position of the benzimidazole moiety generally enhance cytotoxic activity.

  • Linker Length and Type: The nature of the chemical bridge connecting the two heterocyclic systems is crucial for proper orientation within the biological target.

Experimental Protocols: A Self-Validating System

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol determines the concentration of a compound required to inhibit the growth of cancer cells by 50% (GI50 or IC50). It relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells to a purple formazan product.

  • Step 1: Cell Seeding: Plate human cancer cells (e.g., MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment. Causality: This pre-incubation ensures cells are in a logarithmic growth phase and adhered, providing a consistent baseline for the assay.

  • Step 2: Compound Treatment: Prepare serial dilutions of the test imidazo[1,5-a]pyridine derivatives in culture medium. The final concentration range should typically span several orders of magnitude (e.g., 0.01 µM to 100 µM). Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • Step 3: MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Causality: Only metabolically active, viable cells can reduce the MTT, directly linking the colorimetric signal to cell viability.

  • Step 4: Formazan Solubilization: Carefully remove the supernatant and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Step 5: Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Step 6: Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve (Viability % vs. Log[Concentration]) to determine the GI50 value.

Compound IDTarget Cell LineGI50 (µM)MechanismReference
Hybrid 5d 60 Human Tumor Lines1.06 - 14.9Tubulin & PI3K/Akt Inhibition
Hybrid 5l 60 Human Tumor Lines0.43 - 7.73Tubulin & PI3K/Akt Inhibition
Oxindole Hybrid 7l 52 Human Tumor Lines1.54 - 13.0G0/G1 Cell Cycle Arrest[2]

Chapter 2: Antimicrobial Potential of Imidazo[1,5-a]pyridine Derivatives

The rise of multidrug-resistant pathogens necessitates the urgent discovery of new antimicrobial agents. The imidazo[1,5-a]pyridine scaffold has been successfully modified to create compounds with significant antibacterial and antifungal properties.[4]

Mechanism of Action and SAR

A key strategy for enhancing antimicrobial activity involves the quaternization of a nitrogen atom, often within a pyridinium moiety attached to the core scaffold.[4][5] This creates a cationic charge that is believed to facilitate interaction with and disruption of the negatively charged bacterial cell membrane, leading to cell lysis.

Key SAR findings for imidazo[1,5-a]quinoxaline derivatives with a pyridinium moiety include:[4][5]

  • Alkyl Chain Length: The length of the alkyl substituent on the pyridinium nitrogen and at position 5 of the imidazoquinoxaline system is critical. Longer chains (e.g., hexyl, nonyl) often correlate with increased activity, likely by enhancing lipophilicity and membrane penetration.[5]

  • Counter-ion: The choice of halide counter-ion (e.g., Cl⁻, I⁻) can influence activity, with chlorides and iodides often showing greater potency against bacteria than fungi.[4]

Experimental Protocol: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized and widely accepted technique.

G Start Start: Bacterial Culture & Compound Dilutions Inoculate Inoculate 96-well plate with bacteria and serially diluted compound Start->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Observe Visually inspect wells for turbidity (growth) Incubate->Observe Determine_MIC Determine MIC: Lowest concentration with no visible growth Observe->Determine_MIC End End Determine_MIC->End

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

  • Step 1: Preparation: Prepare a standardized inoculum of the target bacterium (e.g., Staphylococcus aureus) to a concentration of approximately 5 x 10⁵ CFU/mL in Mueller-Hinton Broth (MHB). Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate.

  • Step 2: Inoculation: Add an equal volume of the bacterial inoculum to each well containing the diluted compound.

  • Step 3: Controls (Self-Validation):

    • Positive Control: A well containing bacteria and a known effective antibiotic (e.g., Ciprofloxacin).

    • Negative Control (Sterility): A well containing only sterile MHB.

    • Growth Control: A well containing bacteria and MHB (with vehicle, e.g., DMSO) but no test compound. Causality: This control is crucial to ensure the bacteria are viable and that the vehicle itself does not inhibit growth.

  • Step 4: Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Step 5: MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity.

Compound IDOrganismMIC (µg/mL)Key Structural FeatureReference
3d, 3e, 3m, 3n BacteriaEffectiveN-alkyl-pyridinium salts[4]
3l Gram-positive bacteria, yeastComparable to OfloxacinC9H19 on pyridine, C6H13 on imidazoquinoxaline[5]

Chapter 3: Central Nervous System (CNS) Activity

The imidazo[1,5-a]pyridine scaffold is a key component in compounds designed to modulate CNS targets, offering therapeutic potential for neurodegenerative and psychiatric disorders.[6][7]

Targeting Neurodegeneration: 5-HT4 Receptor Agonism

In Alzheimer's disease (AD), cognitive decline is linked to the accumulation of amyloid-beta (Aβ) plaques. The 5-hydroxytryptamine-4 (5-HT4) receptor is a promising therapeutic target. Activation of this receptor can promote the non-amyloidogenic processing of amyloid precursor protein (APP), leading to the production of the neuroprotective soluble fragment sAPPα.[8] Novel imidazo[1,5-a]pyridine derivatives have been developed as potent and selective 5-HT4 receptor partial agonists, demonstrating efficacy in animal models of cognition and representing a potential disease-modifying therapy for AD.[8]

Anti-inflammatory and Analgesic Properties

Chronic inflammation and pain are complex processes often mediated by enzymes like cyclooxygenase (COX), particularly the inducible COX-2 isoform. While not imidazo[1,5-a]pyridine, the closely related imidazo[1,2-a]pyridine derivatives have been successfully designed as selective COX-2 inhibitors.[9][10] This demonstrates the broader potential of the imidazopyridine family to yield potent anti-inflammatory and analgesic agents with potentially fewer gastrointestinal side effects than non-selective NSAIDs.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the activity of acute anti-inflammatory agents. Injection of carrageenan into a rat's paw induces a biphasic inflammatory response.

  • Step 1: Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats (150-200g) for at least one week under standard laboratory conditions. Fast the animals overnight before the experiment but allow free access to water.

  • Step 2: Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Step 3: Compound Administration: Administer the test imidazo[1,5-a]pyridine derivative orally (p.o.) or intraperitoneally (i.p.). The control group receives the vehicle, and the positive control group receives a standard drug like Indomethacin or Celecoxib.

  • Step 4: Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw. Causality: Carrageenan is a non-antigenic phlogistic agent that reliably induces inflammation.

  • Step 5: Measurement of Edema: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Step 6: Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group at each time point.

Conclusion and Future Outlook

The imidazo[1,5-a]pyridine scaffold is a testament to the power of privileged structures in medicinal chemistry. Its synthetic tractability and ability to be decorated with a wide range of functional groups have enabled the development of potent and selective modulators of diverse biological targets. Research has demonstrated significant potential in oncology, infectious diseases, and neurology. Future efforts will likely focus on refining the pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to improve their drug-like characteristics, as well as exploring novel biological targets for this versatile heterocyclic system. The integration of computational modeling with traditional synthesis and biological evaluation will undoubtedly accelerate the journey of novel imidazo[1,5-a]pyridine derivatives from the laboratory to the clinic.

References

  • Jadhav, S. B., et al. (2015). Synthesis and SAR of Imidazo[1,5-a]pyridine derivatives as 5-HT4 receptor partial agonists for the treatment of cognitive disorders associated with Alzheimer's disease. European Journal of Medicinal Chemistry, 103, 289-301. [Link]

  • Malkov, V. Y., et al. (2013). Antimicrobial activity of imidazo[1,5-a]quinoxaline derivatives with pyridinium moiety. European Journal of Medicinal Chemistry, 68, 147-156. [Link]

  • Zajdel, P., et al. (2019). Imidazopyridine-based selective and multifunctional ligands of biological targets associated with psychiatric and neurodegenerative diseases. European Journal of Medicinal Chemistry, 181, 111569. [Link]

  • Request PDF for "Imidazopyridine-based selective and multifunctional ligands of biological targets associated with psychiatric and neurodegenerative diseases". ResearchGate. [Link]

  • Malkov, V. Y., et al. (2013). Antimicrobial activity of imidazo[1,5-a]quinoxaline derivatives with pyridinium moiety. European Journal of Medicinal Chemistry. [Link]

  • Gurdal, E. E., et al. (2024). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

  • Kamal, A., et al. (2011). Synthesis and anticancer activity of oxindole derived imidazo[1,5-a]pyrazines. European Journal of Medicinal Chemistry, 46(6), 2471-2479. [Link]

  • Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor. PubMed Central. [Link]

  • Volpi, G., et al. (2021). Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. New Journal of Chemistry, 45(1), 47-60. [Link]

  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Organic and Biomolecular Chemistry. [Link]

  • Desroy, N., et al. (2025). Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Principal imidazo[1,5-a]pyridine biologically active derivatives. ResearchGate. [Link]

  • Imidazo[1,5-a]pyridines: a new class of thromboxane A2 synthetase inhibitors. Journal of Medicinal Chemistry. [Link]

  • Shaik, A. B., et al. (2017). Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway. Organic & Biomolecular Chemistry, 15(4), 869-883. [Link]

  • Synthesis, Characterization of Some Novel Pyrazoline incorporated Imidazo[1,2-a]pyridines for Anti-inflammatory and Anti-bacterial Activities. Der Pharma Chemica. [Link]

  • El-Malah, A. A., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules, 28(7), 3197. [Link]

  • Fraga, A. G., et al. (2009). Discovery of novel analgesic and anti-inflammatory 3-arylamine-imidazo[1,2-a]pyridine symbiotic prototypes. Bioorganic & Medicinal Chemistry, 17(1), 393-403. [Link]

  • Mishra, P., et al. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Molecules, 27(23), 8171. [Link]

  • Drugs Against Neurodegenerative Diseases: Design and Synthesis of 6‐Amino–substituted Imidazo[1,2‐ b ]pyridazines as Acetylcholinesterase Inhibitors. R Discovery. [Link]

  • Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemistry. [Link]

  • Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry. [Link]

  • Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Endocrine, Metabolic & Immune Disorders - Drug Targets. [Link]

  • Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. MDPI. [Link]

  • Hranjec, M., et al. (2023). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 28(1), 34. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

  • Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine derivatives synthesized by Aliwani et al. ResearchGate. [Link]

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An In-depth Technical Guide to the Structural Characterization of 8-Fluoroimidazo[1,5-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

8-Fluoroimidazo[1,5-a]pyridine-3-carboxylic acid is a fluorinated heterocyclic compound belonging to a class of molecules with significant potential in medicinal chemistry and materials science.[1][2] The imidazo[1,5-a]pyridine scaffold is a key feature in various biologically active agents, and the introduction of a fluorine atom can profoundly modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.[3] This guide provides a comprehensive, multi-technique approach for the unambiguous structural characterization and purity assessment of this target compound. As a self-validating system, the protocols herein integrate spectroscopic and chromatographic data to build a complete and trustworthy molecular profile, essential for researchers in drug discovery and chemical development.

Introduction to the Target Analyte

The first step in any characterization is understanding the fundamental properties of the molecule. These data form the theoretical basis for all subsequent experimental analysis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Method
Molecular Formula C₈H₅FN₂O₂Calculated
Molecular Weight 180.14 g/mol Calculated
Monoisotopic Mass 180.0335 DaCalculated
Structure This compound
Predicted XLogP 1.7Exemplary, based on isomer data[4]

Rationale for Characterization: The precise arrangement of atoms, confirmed functional groups, molecular weight, and purity are critical parameters. For drug development professionals, these define a compound's identity, inform structure-activity relationships (SAR), and are required for regulatory submissions. For materials scientists, these properties dictate the molecule's photophysical and electronic behavior.[5]

Integrated Spectroscopic Elucidation

No single technique can provide a complete structural picture. The core of characterization lies in the synergistic use of multiple spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together, they offer a self-validating confirmation of the molecule's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the cornerstone of structural elucidation for organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei. For this specific molecule, ¹H, ¹³C, and ¹⁹F NMR are all indispensable. The carboxylic acid proton, the distinct aromatic protons on the fused ring system, and the fluorine atom all provide unique and definitive spectroscopic handles.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve ~5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆. Rationale: DMSO-d₆ is chosen for its ability to dissolve polar, acidic compounds and to ensure the acidic carboxylic proton is observable and does not exchange rapidly.

  • Internal Standard: Use Tetramethylsilane (TMS) at 0.00 ppm as the internal standard for ¹H and ¹³C spectra.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) spectrometer.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum to observe chemical shifts and coupling constants.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify all unique carbon environments.

    • ¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum to confirm the fluorine chemical environment.

    • 2D NMR (Optional but Recommended): Perform COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) experiments to confirm proton-proton and proton-carbon connectivities, respectively.

Data Interpretation & Exemplary Data The following table presents expected chemical shifts and coupling patterns based on analyses of similar imidazo[1,5-a]pyridine and imidazo[1,2-a]pyridine structures.[5][6]

Table 2: Exemplary NMR Data for this compound in DMSO-d₆

NucleusPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H ~13.0br s-COOH
~8.5s-H-1
~8.2dJ(H,H) ≈ 7-9H-5
~7.5ddJ(H,F) ≈ 8-10, J(H,H) ≈ 2-3H-7
~7.2tJ(H,H) ≈ 7-9H-6
¹³C ~165s-COOH
~145 (d)d¹J(C,F) ≈ 240-260C-8
~135-140s-C-1, C-3, C-5, C-8a
~115-125d²J(C,F) or ³J(C,F)C-6, C-7
¹⁹F ~-120 to -140d³J(F,H) ≈ 8-10C8-F

Expert Insight: The large one-bond carbon-fluorine coupling constant (¹JCF) is a definitive indicator of a fluorine atom directly attached to a carbon. The three-bond coupling between the fluorine at C-8 and the proton at C-7 (³JFH) in both the ¹H and ¹⁹F spectra is crucial for confirming the regiochemistry of fluorination.

Mass Spectrometry (MS)

Expertise & Causality: MS is essential for confirming the molecular weight and elemental formula. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition, which is a critical validation step. Electrospray Ionization (ESI) is the preferred method for this molecule due to its polarity and the presence of acidic and basic functional groups, which readily accept or lose a proton.

Experimental Protocol: HRMS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Ionization Mode: Analyze the sample in both positive ([M+H]⁺) and negative ([M-H]⁻) ESI modes. Rationale: Analyzing in both modes provides complementary information and increases confidence in the molecular ion identification.

  • Instrumentation: Infuse the sample into a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument.

  • Data Analysis: Compare the measured accurate mass to the theoretical mass calculated for the formula C₈H₅FN₂O₂. The mass error should be less than 5 ppm.

Data Interpretation

Table 3: Expected HRMS m/z Values for C₈H₅FN₂O₂

Ion AdductTheoretical m/z
[M+H]⁺ 181.0408
[M-H]⁻ 179.0262
[M+Na]⁺ 203.0227

Self-Validation: The observation of the correct molecular ion in both positive and negative modes with high mass accuracy (<5 ppm error) provides extremely strong evidence for the compound's elemental composition, which validates the data obtained from NMR.

cluster_MS Mass Spectrometry Workflow Sample Sample in MeOH ESI_Source Electrospray Ionization (+/- modes) Sample->ESI_Source Infusion Mass_Analyzer High-Resolution Analyzer (e.g., Orbitrap, TOF) ESI_Source->Mass_Analyzer Ion Transfer Detector Detector Mass_Analyzer->Detector Data Mass Spectrum (m/z vs. Intensity) Detector->Data

Caption: High-Resolution Mass Spectrometry Workflow.

Chromatographic Purity Assessment

Expertise & Causality: While spectroscopy identifies a compound, chromatography quantifies its purity. For pharmaceutical and research applications, knowing the purity is as critical as knowing the structure. High-Performance Liquid Chromatography (HPLC) with UV detection is the industry standard for this purpose. A reversed-phase C18 column is ideal, as it separates compounds based on hydrophobicity, which is suitable for this moderately polar aromatic molecule.

Experimental Protocol: Reversed-Phase HPLC

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: The acidic modifier ensures the carboxylic acid is protonated, leading to sharp, symmetrical peak shapes.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Sample Preparation: Dissolve sample in a 50:50 mixture of Mobile Phase A and B to a concentration of ~1 mg/mL.

Data Interpretation A successful analysis will yield a single major peak corresponding to the target compound. The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks. The expected retention time will depend on the exact conditions but should be reproducible.

cluster_HPLC HPLC Purity Analysis Workflow Prep Sample Prep (1 mg/mL in Mobile Phase) Inject Autosampler Injection (10 µL) Prep->Inject Column HPLC Column (C18) Mobile Phase Gradient Inject->Column:f0 Detect UV Detector (254 nm) Column:f1->Detect Output Output Detect->Output

Caption: HPLC Workflow for Purity Determination.

Definitive Structural Confirmation: X-Ray Crystallography

Expertise & Causality: For an unambiguous, absolute determination of the three-dimensional structure, single-crystal X-ray diffraction is the gold standard.[7][8] It provides precise measurements of bond lengths, bond angles, and intermolecular interactions in the solid state.[1][9] This technique is particularly valuable for confirming the regiochemistry of the fluorine substituent and the planarity of the fused ring system.

Experimental Protocol: Single-Crystal X-Ray Diffraction

  • Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.

  • Structure Solution & Refinement: Process the diffraction data to solve and refine the crystal structure, yielding an atomic model of the molecule.

Data Interpretation The output is a 3D model of the molecule. Key validation points would include:

  • Confirmation of the imidazo[1,5-a]pyridine core.

  • Unambiguous placement of the fluorine atom at the C-8 position.

  • Precise bond lengths for C=O, C-O, C-F, and bonds within the aromatic system, which can be compared to literature values for similar structures.[9]

Integrated Characterization Summary

The structural characterization of this compound is a process of accumulating and integrating evidence from orthogonal techniques. Each method validates the others, leading to a high degree of confidence in the final structure and purity assessment.

Compound This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Compound->NMR Connectivity & Environment MS Mass Spectrometry (HRMS) Compound->MS Molecular Formula HPLC HPLC (Reversed-Phase) Compound->HPLC Purity XRAY X-Ray Crystallography Compound->XRAY 3D Structure NMR->MS MS->HPLC HPLC->NMR XRAY->NMR

Caption: Integrated approach to structural characterization.

References

  • Mihorianu, M., Mangalagiu, I., Jones, P. G., Daniliuc, C.-G., Franz, M. H., & Neda, I. (2010). Synthesis of Novel Imidazo[1,5-a]pyridine Derivates. Revue Roumaine de Chimie, 55(10), 689-695. [Link]

  • Yuan, Z., et al. (2014). Synthesis, crystal structure, optical properties and antibacterial evaluation of novel imidazo[1, 5-a]pyridine derivatives bearing a hydrazone moiety. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 126, 15-23. [Link]

  • Mihorianu, M., et al. (2010). Synthesis of novel imidazo[1,5-a]pyridine derivates. ResearchGate. [Link]

  • Dhara, A., & Das, A. K. (2017). Synthesis, X-ray crystallographic studies, DFT calculations and nanostructural features of annulated imidazo[4,5-b]pyridine derivatives. Synthetic Communications, 47(24), 2321-2335. [Link]

  • Di Nicola, C., et al. (2023). Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes: Structural and Optical Tunability. MDPI. [Link]

  • Herrick, I. R., et al. (2006). 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. Bioorganic & Medicinal Chemistry Letters, 16(6), 1518-1522. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. Retrieved February 23, 2026, from [Link]

  • PubChem. (n.d.). 8-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid. Retrieved February 23, 2026, from [Link]

  • Chem-Impex. (n.d.). Imidazo[1,5-a]pyridine-5-carboxylic acid. Retrieved February 23, 2026, from [Link]

  • Appretech Scientific Limited. (n.d.). 8-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid. Retrieved February 23, 2026, from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid. Retrieved February 23, 2026, from [Link]

  • Bakulev, V. A., et al. (2021). Convenient synthesis of imidazo[1,5-a]pyrimidine derivatives and their unusual recyclization into 3H-imidazo[4,5-b]pyridine derivatives. Chemistry of Heterocyclic Compounds, 57(5), 554-559. [Link]

  • Locri, F., et al. (2021). Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. Molecules, 26(14), 4118. [Link]

  • Grošelj, U., et al. (2008). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. HETEROCYCLES, 75(6), 1355-1370. [Link]

  • Mohammadi, Z., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity. SID. [Link]

  • PubChem. (n.d.). Imidazo[1,5-a]pyridine-1-carboxylic acid. Retrieved February 23, 2026, from [Link]

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preliminary in-vitro screening of 8-Fluoroimidazo[1,5-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preliminary In-Vitro Screening of 8-Fluoroimidazo[1,5-a]pyridine-3-carboxylic acid Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

This technical guide outlines the preliminary in-vitro screening strategy for This compound (referred to herein as 8-FIPC ). The imidazo[1,5-a]pyridine scaffold has emerged as a privileged structure in oncology, specifically as a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) , a key enzyme in tumor immune evasion.[1][2]

While the parent scaffold exhibits broad biological activity, the 8-fluoro substitution is a strategic medicinal chemistry modification designed to block metabolic lability at the electron-rich C8 position and modulate pKa. Consequently, this screening protocol prioritizes IDO1 inhibition efficacy followed by metabolic stability profiling to validate the utility of the fluorination.

Chemical Rationale & Screening Strategy

1.1 Structural Logic
  • Scaffold: The imidazo[1,5-a]pyridine core acts as a bioisostere for indole and naphthalene rings found in classical IDO1 inhibitors (e.g., Epacadostat).

  • 3-Carboxylic Acid: This moiety typically functions as a "warhead" or anchor, forming hydrogen bonds with Ser167 or interacting with the heme iron within the IDO1 active site.

  • 8-Fluoro Substitution: The C8 position of the imidazo[1,5-a]pyridine ring is susceptible to oxidative metabolism (Cytochrome P450). Fluorine substitution at this site serves two purposes:

    • Metabolic Blocking: Prevents hydroxylation, extending half-life (

      
      ).
      
    • Electronic Modulation: Lowers the electron density of the ring system, potentially altering

      
       stacking interactions within the target pocket.
      
1.2 The Screening Workflow

The screening hierarchy moves from cell-free target engagement to cellular functional assays, culminating in stability profiling.

ScreeningWorkflow Compound 8-FIPC (Test Compound) Enzymatic Primary Screen: Recombinant hIDO1 Assay (Cell-Free) Compound->Enzymatic 0.1 - 100 μM Cellular Secondary Screen: HeLa Cell Assay (IFN-γ Stimulated) Enzymatic->Cellular IC50 < 1 μM ADME Profiling: Microsomal Stability (Liver Microsomes) Cellular->ADME Potency Confirmed Decision Hit Validation ADME->Decision t1/2 > 30 min

Figure 1: Critical path for validating 8-FIPC activity. The workflow filters compounds by intrinsic potency before assessing cellular permeability and metabolic resilience.

Primary Screen: Enzymatic IDO1 Inhibition

Objective: Quantify the intrinsic inhibitory potency (


) of 8-FIPC against recombinant human IDO1.
2.1 Assay Principle

IDO1 catalyzes the oxidative cleavage of L-Tryptophan (Trp) to N-formylkynurenine (NFK), which rapidly hydrolyzes to Kynurenine (Kyn).[3][4][5] Kynurenine reacts with Ehrlich’s Reagent (p-dimethylaminobenzaldehyde) to form a yellow Schiff base, quantifiable at 480–490 nm.

IDOPath Trp L-Tryptophan NFK N-Formylkynurenine Trp->NFK Oxidation IDO1 IDO1 Enzyme (+ Heme) IDO1->NFK Catalysis Kyn Kynurenine NFK->Kyn Hydrolysis Yellow Yellow Schiff Base (OD 490nm) Kyn->Yellow + Ehrlich's Reagent

Figure 2: The enzymatic reaction pathway utilized for colorimetric detection of IDO1 activity.

2.2 Reagents & Setup
  • Enzyme: Recombinant Human IDO1 (His-tagged).

  • Substrate: L-Tryptophan (

    
    ).
    
  • Cofactors: Ascorbic acid (20 mM) and Methylene Blue (10

    
    ) are required to maintain the heme iron in the active ferrous (
    
    
    
    ) state.[6]
  • Catalase: Added (100

    
    ) to decompose 
    
    
    
    generated by futile redox cycling, which would otherwise inactivate IDO1.
  • Controls:

    • Positive Control:[7] Epacadostat (

      
      ) or BMS-986205.
      
    • Negative Control: DMSO vehicle (Max 1% v/v).

2.3 Protocol Steps
  • Preparation: Dilute 8-FIPC in DMSO to create a 10-point concentration range (e.g., 100

    
     to 0.5 nM).
    
  • Incubation: Mix 8-FIPC with IDO1 enzyme (50 nM final) in Potassium Phosphate Buffer (50 mM, pH 6.5) containing Catalase, Ascorbate, and Methylene Blue.[3] Incubate for 15 minutes at room temperature.

  • Initiation: Add L-Tryptophan (100

    
     final) to start the reaction.[6]
    
  • Reaction: Incubate at 37°C for 45 minutes.

  • Termination: Add 30% (w/v) Trichloroacetic acid (TCA) to quench the reaction and precipitate protein. Incubate at 50°C for 30 minutes (ensures complete hydrolysis of NFK to Kyn).

  • Detection: Centrifuge (2500 rpm, 10 min). Transfer supernatant to a fresh plate and mix 1:1 with Ehrlich’s Reagent (2% p-dimethylaminobenzaldehyde in glacial acetic acid).

  • Readout: Measure Absorbance at 490 nm.

Validation Criteria:

  • Z-Factor > 0.5.

  • Signal-to-Background (S/B) ratio > 3.

Secondary Screen: Cellular Functional Assay (HeLa)

Objective: Confirm that 8-FIPC can penetrate the cell membrane and inhibit intracellular IDO1 in a complex biological matrix.

3.1 Rationale

HeLa cells do not express IDO1 constitutively but upregulate it significantly upon stimulation with Interferon-gamma (IFN-


) . This provides an "on-demand" system to test inhibitors in a relevant inflammatory context.
3.2 Protocol Steps
  • Seeding: Plate HeLa cells at

    
     cells/well in 96-well plates. Allow attachment overnight.
    
  • Induction & Treatment: Replace media with fresh DMEM containing:

    • Human recombinant IFN-

      
       (50–100 ng/mL).
      
    • L-Tryptophan (100

      
       supplement).
      
    • 8-FIPC (Serial dilutions).[6]

  • Incubation: Incubate for 48 hours at 37°C, 5%

    
    .
    
  • Harvest: Collect 140

    
     of culture supernatant.
    
  • Quantification:

    • Add 10

      
       of 30% TCA to the supernatant.
      
    • Heat at 50°C for 30 mins (hydrolysis of NFK).

    • Centrifuge to remove debris.

    • Mix 100

      
       clarified supernatant with 100 
      
      
      
      Ehrlich’s Reagent.
    • Measure OD at 490 nm.

Cytotoxicity Counter-Screen (Crucial): Simultaneously run a cell viability assay (e.g., MTT or CellTiter-Glo) on the cells remaining in the plate.

  • Why? A decrease in Kynurenine could be due to cell death (loss of enzyme source) rather than specific enzyme inhibition. 8-FIPC must inhibit Kyn production without killing the HeLa cells.

ADME Profiling: Microsomal Stability

Objective: Verify if the 8-fluoro modification successfully enhances metabolic stability compared to the non-fluorinated parent (Imidazo[1,5-a]pyridine-3-carboxylic acid).

4.1 Assay Principle

Incubate 8-FIPC with human liver microsomes (HLM) and NADPH. The 8-position is a common "soft spot" for oxidation. Fluorine, being small but highly electronegative, blocks this attack.

4.2 Protocol
  • Reaction Mix: 1

    
     8-FIPC, 0.5 mg/mL HLM protein, in 100 mM Phosphate Buffer (pH 7.4).
    
  • Initiation: Add NADPH regenerating system.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Add ice-cold Acetonitrile (containing internal standard) to stop metabolism.

  • Analysis: LC-MS/MS quantification of remaining parent compound.

  • Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

    
    ) and half-life (
    
    
    
    ).

Success Metric:

  • 
     (8-FIPC) > 
    
    
    
    (Non-fluorinated control).
  • Target profile:

    
     minutes in HLM.
    

Data Summary & Interpretation

ParameterAssayDesired Outcome
Potency Recombinant IDO1

Efficacy HeLa (IFN-

)

(Cell shift < 10x)
Selectivity MTT Viability

(No toxicity)
Stability Human Microsomes

References

  • Discovery of Imidazopyridines as Potent Inhibitors of Indoleamine 2,3-Dioxygenase 1 for Cancer Immunotherapy. Source: ACS Medicinal Chemistry Letters [Link]

  • Cellular Potency Optimization of Novel Heme-Binding Imidazo[5,1-b]thiazoles, Imidazo[1,5-a]pyridines and Pyrazines as Potent IDO1 Inhibitors. Source: Journal of Medicinal Chemistry [Link]

  • Cell based functional assays for IDO1 inhibitor screening and characterization. Source: Oncotarget [Link]

  • Quantification of IDO1 enzyme activity in normal and malignant tissues (Protocol Reference). Source: Methods in Enzymology / PMC [Link]

  • 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement. Source: Bioorganic & Medicinal Chemistry Letters [Link]

Sources

Methodological & Application

Application Note: In Vitro Assay Development for 8-Fluoroimidazo[1,5-a]pyridine-3-carboxylic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The imidazo[1,5-a]pyridine core is a privileged scaffold in medicinal chemistry, most notably recognized in the development of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors (e.g., BMS-986205/Linrodostat) and aldosterone synthase (CYP11B2) inhibitors.

The specific molecule, 8-Fluoroimidazo[1,5-a]pyridine-3-carboxylic acid , represents a critical building block or fragment lead. The 8-fluoro substituent is strategically positioned to modulate the pKa of the pyridine ring, influence lipophilicity (


), and block metabolic "soft spots" (oxidative defluorination or hydroxylation) common in non-halogenated analogs. The 3-carboxylic acid  moiety often serves as a handle for amide coupling to access the heme-binding pocket of IDO1 or interacts directly with the propionate-binding region of the enzyme.

This guide details the development of a screening cascade to evaluate this scaffold's efficacy as an IDO1 inhibitor , a key target in cancer immunotherapy.

Biological Mechanism & Assay Strategy

IDO1 catalyzes the rate-limiting step of tryptophan (Trp) catabolism into N-formylkynurenine (NFK), which spontaneously hydrolyzes to kynurenine (Kyn).[1] High Kyn levels in the tumor microenvironment (TME) suppress T-cell proliferation and promote immune tolerance.

To validate this compound derivatives, we employ a two-tier screening approach:

  • Biochemical Assay (Cell-Free): Measures direct enzymatic inhibition using recombinant human IDO1 (rhIDO1).

  • Cell-Based Assay (HeLa): Measures functional inhibition in a cellular context, accounting for membrane permeability and off-target cytotoxicity.

Pathway Visualization

Trp_Pathway Trp L-Tryptophan NFK N-Formylkynurenine Trp->NFK Oxidative Cleavage IDO1 IDO1 Enzyme (Heme-Dependent) IDO1->Trp Catalysis Inhibitor 8-Fluoro-Imidazo Scaffold Inhibitor->IDO1 Inhibition (Heme Binding) Kyn Kynurenine NFK->Kyn Hydrolysis Immune T-Cell Suppression (Treg Diff.) Kyn->Immune Downstream Effect

Figure 1: Mechanism of Action. The imidazo[1,5-a]pyridine scaffold targets the heme cofactor of IDO1, preventing the conversion of Tryptophan to Kynurenine.

Protocol 1: Biochemical Assay (rhIDO1)

This assay uses the Ehrlich’s Reagent colorimetric method.[2][3] It is robust, cost-effective, and suitable for determining IC


 values of the acid and its derivatives.
Reagents & Preparation[5][6][7][8][9][10]
ComponentConcentration (Final)Role
rhIDO1 Enzyme 25–50 nMTarget enzyme (recombinant).
L-Tryptophan 100

M
Substrate (

approx. value).
Ascorbic Acid 20 mMReductant (maintains Fe

state).
Methylene Blue 10

M
Electron mediator.
Catalase 100

g/mL
Prevents oxidative damage to enzyme.
Buffer 50 mM K-Phosphate (pH 6.5)Physiological buffer.
Trichloroacetic Acid (TCA) 30% (w/v)Stop solution; hydrolyzes NFK to Kyn.[3]
Ehrlich’s Reagent 2% (w/v) in Glacial Acetic AcidDetection of Kynurenine.[3]
Step-by-Step Workflow
  • Compound Preparation: Dissolve this compound in DMSO. Prepare 10-point serial dilutions. Ensure final DMSO concentration in assay is

    
    .
    
  • Enzyme Mix: In a 96-well plate, combine Buffer, Ascorbate, Methylene Blue, Catalase, and rhIDO1 enzyme.

  • Pre-Incubation: Add compound dilutions to the Enzyme Mix. Incubate for 15 minutes at 25°C . This allows the inhibitor to equilibrate with the heme pocket.

  • Reaction Start: Add L-Tryptophan to initiate the reaction.

  • Incubation: Incubate for 45–60 minutes at 37°C .

  • Termination: Add 30% TCA to stop the reaction. Incubate at 65°C for 15 minutes . Note: This heating step is critical to fully hydrolyze N-formylkynurenine to kynurenine.

  • Clarification: Centrifuge plate (2500 rpm, 10 min) to pellet precipitated proteins.

  • Detection: Transfer supernatant to a fresh transparent plate. Add equal volume of Ehrlich’s Reagent .[3][4]

  • Readout: Measure Absorbance at 480 nm (yellow-orange color formation).

Data Analysis: Calculate % Inhibition relative to DMSO control (0% inhibition) and No-Enzyme control (100% inhibition). Fit data to a 4-parameter logistic equation to derive IC


.

Protocol 2: Cell-Based Assay (HeLa)

The biochemical assay confirms binding, but the cell-based assay validates if the 8-fluoro modification improves membrane permeability or metabolic stability compared to non-fluorinated analogs. HeLa cells are used because they express negligible IDO1 basally but upregulate it strongly upon Interferon-


 (IFN-

) stimulation.
Reagents
  • Cell Line: HeLa (human cervical carcinoma).

  • Inducer: Recombinant Human IFN-

    
     (100 ng/mL).
    
  • Media: DMEM + 10% FBS + 1% Pen/Strep.

  • L-Tryptophan Supplement: 100

    
    M (added to media to ensure sufficient substrate).
    
Step-by-Step Workflow
  • Seeding: Plate HeLa cells at 20,000 cells/well in a 96-well tissue culture plate. Allow attachment overnight.

  • Induction & Treatment: Replace media with fresh media containing:

    • IFN-

      
       (100 ng/mL) [4]
      
    • L-Tryptophan (100

      
      M) [2]
      
    • Test Compound (Serial dilutions).[4]

  • Incubation: Incubate for 24–48 hours at 37°C, 5% CO

    
    .
    
  • Harvest: Transfer 140

    
    L of supernatant to a fresh plate.
    
  • Protein Precipitation: Add 10

    
    L of 30% TCA. Incubate at 50°C for 30 mins (hydrolyzes NFK 
    
    
    
    Kyn).
  • Detection: Centrifuge to remove debris. Mix 100

    
    L supernatant with 100 
    
    
    
    L Ehrlich’s Reagent .
  • Readout: Measure Absorbance at 480 nm .

  • Viability Counter-Screen (Crucial): On the original cell plate (cells remaining), perform an MTT or CellTiter-Glo assay. Rationale: You must confirm that a decrease in Kynurenine is due to IDO1 inhibition, not because the compound killed the cells.

Assay Workflow Diagram

Assay_Workflow cluster_0 Cell-Based Protocol cluster_1 Analysis Step1 Seed HeLa Cells (20k/well) Step2 Add IFN-gamma + Test Compound Step1->Step2 Step3 Incubate 24-48h (37°C) Step2->Step3 Step4 Harvest Supernatant Step3->Step4 Split Split Sample Step4->Split Kyn_Read Supernatant + TCA + Ehrlich Reagent (Abs 480nm) Split->Kyn_Read Efficacy Tox_Read Cells + MTT/CTG (Viability Check) Split->Tox_Read Toxicity Control

Figure 2: Integrated workflow for cellular potency and cytotoxicity counter-screening.

Critical Technical Considerations

A. The "8-Fluoro" Advantage

In imidazo[1,5-a]pyridines, the C8 position is metabolically vulnerable.

  • Metabolic Stability: The fluorine atom blocks potential oxidation by Cytochrome P450s at this position.

  • Electronic Effect: Fluorine is electron-withdrawing. This reduces the electron density of the pyridine ring, which may weaken the interaction with the heme iron slightly compared to a hydrogen, but often increases selectivity against other heme proteins (like CYP enzymes).

  • Validation: Compare the 8-Fluoro analog against the 8-H analog in a Liver Microsome Stability Assay to quantify intrinsic clearance (

    
    ) improvements.
    
B. Selectivity Counter-Screens

Imidazo[1,5-a]pyridine derivatives are known to inhibit Aldosterone Synthase (CYP11B2) .[5][6]

  • Risk: Off-target inhibition of CYP11B2 leads to electrolyte imbalances (hyponatremia, hyperkalemia).

  • Requirement: Any "hit" from the IDO1 assay must be counter-screened against CYP11B2 and CYP11B1.

  • TDO2 Selectivity: Run a parallel assay using recombinant TDO2 (Tryptophan 2,3-dioxygenase) to determine if the compound is a dual inhibitor or IDO1 selective.

References

  • Biochemical Assay Standardization: Takikawa, O., et al. (1988). "Mechanism of interferon-gamma action...". Journal of Biological Chemistry.

  • Cell-Based IDO1 Protocols: Yue, E.W., et al. (2009). "Discovery of Potent Competitive Inhibitors of Indoleamine 2,3-Dioxygenase...". Journal of Medicinal Chemistry.

  • Imidazo[1,5-a]pyridine Scaffold & BMS-986205: Cheff, D.M., et al. (2021). "Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors". Journal of Medicinal Chemistry.

  • Ehrlich's Reagent Detection Method: Oncotarget. (2018).[4] "Cell based functional assays for IDO1 inhibitor screening and characterization". Oncotarget.

Sources

Application Note: Quantitative Analysis of 8-Fluoroimidazo[1,5-a]pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and pharmaceutical scientists requiring a robust protocol for the quantification of 8-Fluoroimidazo[1,5-a]pyridine-3-carboxylic acid .

Given the specific nature of this fluorinated heterocycle (often used as a precursor in PET radiochemistry or a scaffold in IDO1/aromatase inhibitors), this guide prioritizes selectivity (distinguishing from the [1,2-a] isomer) and sensitivity (leveraging the scaffold's native fluorescence).

Executive Summary & Chemical Context

Target Analyte: this compound Molecular Formula: C₈H₅FN₂O₂ MW: 180.14 g/mol Key Physicochemical Properties: [1][2][3][4]

  • Acidic Moiety: Carboxylic acid (Predicted pKa ~3.5–4.0).

  • Core Scaffold: Imidazo[1,5-a]pyridine (distinct from the common [1,2-a] isomer).[2]

  • Fluorine Substitution: The C8-fluoro group alters lipophilicity and electron density, potentially affecting retention time relative to non-fluorinated analogs.

  • Luminescence: The [1,5-a] scaffold is known for significant Stokes shifts and fluorescence, enabling high-sensitivity detection without derivatization.

Analytical Challenges:

  • Isomeric Resolution: Separating the [1,5-a] isomer from the thermodynamically stable [1,2-a] byproduct during synthesis.

  • Peak Tailing: The free carboxylic acid moiety interacts with residual silanols on C18 columns.

  • Solubility: Moderate aqueous solubility; pH-dependent.

Method A: HPLC-PDA-FLD (High-Throughput QC)

Best for: Purity assessment, synthetic process monitoring, and raw material verification.

Chromatographic Conditions

This method utilizes an acidic mobile phase to suppress the ionization of the carboxylic acid, ensuring sharp peak shapes and consistent retention.

ParameterSpecificationRationale
Column C18 End-capped (e.g., Waters XSelect HSS T3 or Agilent ZORBAX Eclipse Plus), 150 x 4.6 mm, 3.5 µmHigh surface area with end-capping reduces silanol interactions with the N-heterocycle.
Mobile Phase A 0.1% Formic Acid in WaterLow pH (~2.7) ensures the -COOH group is protonated (neutral), increasing retention on C18.
Mobile Phase B Acetonitrile (LC Grade)Sharpens peaks compared to Methanol for fluorinated aromatics.
Flow Rate 1.0 mL/minStandard backpressure balance.
Gradient 0-2 min: 5% B; 2-12 min: 5%→60% B; 12-15 min: 60%→95% B; Re-equilibrate: 5 min.Shallow gradient prevents co-elution of defluoro-impurities.
Temp 35°CImproves mass transfer and reproducibility.
Injection Vol 5–10 µLDependent on concentration (target 0.1 mg/mL).
Detection Settings
  • Primary (Quantification): UV 254 nm (Aromatic system).

  • Secondary (Identification): UV 300–330 nm (Specific to the fused ring system).

  • Tertiary (Trace Impurities): Fluorescence Detector (FLD).

    • Excitation: 330 nm

    • Emission: 450 nm

    • Note: The imidazo[1,5-a]pyridine core exhibits blue fluorescence. Verify exact maxima with a 3D spectral scan during method development.

System Suitability Criteria
  • Tailing Factor (Tf): < 1.5 (Critical for carboxylic acids).

  • Resolution (Rs): > 2.0 between the 8-Fluoro target and any regioisomers (e.g., 6-Fluoro or [1,2-a] analogs).

  • Precision (RSD): < 1.0% for n=6 injections.

Method B: LC-MS/MS (Bioanalysis & Trace Quantification)

Best for: PK studies, residue analysis, and cleaning validation.

Mass Spectrometry Parameters

Due to the carboxylic acid, Negative Ion Mode (ESI-) is often preferred for stability, but the nitrogenous ring also allows Positive Ion Mode (ESI+) .

  • Ionization: Electrospray Ionization (ESI).

  • Polarity: ESI Positive (+) is recommended first due to the basicity of the imidazo-pyridine core, which often yields better sensitivity than the deprotonated acid in complex matrices.

  • MRM Transitions (Predicted):

    • Precursor: m/z 181.1 [M+H]⁺

    • Quantifier Product: m/z 135.1 (Loss of COOH/HCOOH).

    • Qualifier Product: m/z 108.0 (Ring fragmentation).

Sample Preparation: Mixed-Mode SPE

To isolate the acid from biological matrices (plasma/urine), use Mixed-Mode Anion Exchange (MAX) to lock the analyte via the carboxylic acid group.

Protocol:

  • Condition: 1 mL MeOH, then 1 mL Water.

  • Load: Sample (pH adjusted to ~7 with NH₄OH to ensure -COO⁻ ionization).

  • Wash 1: 5% NH₄OH in Water (Removes neutrals/bases).

  • Wash 2: Methanol (Removes hydrophobic interferences).

  • Elute: 2% Formic Acid in Methanol (Protonates -COO⁻ to -COOH, releasing analyte).

  • Evaporate & Reconstitute: Dry under N₂, reconstitute in Mobile Phase A.

Visualized Workflows

Method Development Decision Matrix

This logic flow guides the analyst in selecting the correct detection mode based on sensitivity requirements.

Caption: Decision tree for selecting HPLC-UV, FLD, or LC-MS/MS based on sensitivity needs.

Sample Preparation Workflow (MAX SPE)

SPE_Workflow Sample Biological Sample (Plasma/Urine) Adjust Adjust pH to 7.0 (Ionize -COOH to -COO-) Sample->Adjust Load Load on MAX Cartridge (Anion Exchange) Adjust->Load Wash Wash: 5% NH4OH (Remove Neutrals) Load->Wash Elute Elute: 2% Formic Acid/MeOH (Neutralize & Release) Wash->Elute Inject Inject to LC-MS Elute->Inject

Caption: Mixed-Mode Anion Exchange (MAX) protocol for isolating the carboxylic acid analyte.

References & Authoritative Grounding

  • Scaffold Chemistry: Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds. (2021).[5] New Journal of Chemistry.

    • Relevance: Establishes the fluorescence properties utilized in Method A.

  • Synthetic Context: Synthesis of imidazo[1,5-a]pyridines via cyclocondensation. Beilstein Journal of Organic Chemistry.

    • Relevance: Provides structural context for impurity profiling (regioisomers).

  • General Quantification: Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines.

    • Relevance: The standard for validating the Linearity, LOD, and Accuracy of the proposed methods.

  • Compound Data: this compound Product Detail. ThoreauChem.[6]

    • Relevance: Confirmation of the specific chemical entity and molecular weight.[6][7]

Sources

Application Notes and Protocols: 8-Fluoroimidazo[1,5-a]pyridine-3-carboxylic acid as a Versatile Chemical Probe

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Imidazo[1,5-a]pyridine Scaffold - A New Frontier in Fluorescent Probing

The imidazo[1,5-a]pyridine core is a noteworthy heterocyclic scaffold that has garnered significant attention for its intrinsic fluorescence and tunable photophysical properties.[1][2] These compounds are characterized by their compact and stable structure, making them excellent candidates for the development of chemical probes for a variety of applications, including cellular imaging, materials science, and as sensors for biological analytes.[1][3][4] A key feature of many imidazo[1,5-a]pyridine derivatives is their large Stokes shift, which is the difference between the absorption and emission maxima.[1][2] This property is highly desirable in fluorescence-based applications as it minimizes self-quenching and improves the signal-to-noise ratio.

8-Fluoroimidazo[1,5-a]pyridine-3-carboxylic acid is a rationally designed derivative that leverages the inherent properties of the imidazo[1,5-a]pyridine scaffold while incorporating key functional groups to enhance its utility as a chemical probe. The electron-withdrawing fluorine atom at the 8-position is anticipated to modulate the electronic and, consequently, the photophysical properties of the fluorophore. The carboxylic acid at the 3-position serves a dual purpose: it enhances water solubility and provides a reactive handle for covalent conjugation to biomolecules such as proteins and nucleic acids.[5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and detailed protocols for the use of this compound as a chemical probe.

Physicochemical and Predicted Photophysical Properties

While specific experimental data for this compound is not extensively available in the literature, we can predict its properties based on the well-documented characteristics of the imidazo[1,5-a]pyridine scaffold and the influence of its substituents.

PropertyPredicted Value / Characteristic
Molecular Formula C₈H₅FN₂O₂
Molecular Weight 180.14 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, and aqueous buffers at basic pH.
Predicted Absorption Max (λabs) ~350 - 400 nm. The exact maximum will be solvent-dependent.
Predicted Emission Max (λem) ~450 - 550 nm. A significant red-shift is expected in more polar solvents due to the solvatochromic nature of the imidazo[1,5-a]pyridine core.[1]
Predicted Stokes Shift Large (> 5000 cm⁻¹), a characteristic feature of the imidazo[1,5-a]pyridine scaffold.[1][2]
Predicted Quantum Yield (Φ) Moderate to high, influenced by the solvent environment.
Key Features Fluorogenic Potential: Fluorescence is likely sensitive to the local environment.pH-Sensitivity: The carboxylic acid and the nitrogen atoms in the heterocyclic core may lead to pH-dependent fluorescence.[6]Bioconjugation Capability: The carboxylic acid allows for covalent attachment to primary amines on biomolecules.[5]

Principle of Action as a Chemical Probe

The utility of this compound as a chemical probe stems from several key principles:

  • Environmental Sensitivity (Solvatochromism): The imidazo[1,5-a]pyridine scaffold is known to exhibit positive solvatochromism, where the emission wavelength is dependent on the polarity of the solvent.[1] This property allows the probe to report on the polarity of its microenvironment. For instance, when used in cellular imaging, changes in the emission color could indicate its localization within different organelles of varying polarity.

  • pH Sensing: The presence of the carboxylic acid and the nitrogen atoms in the imidazo[1,5-a]pyridine ring suggests that the protonation state of the molecule will change with pH.[6] This can lead to significant changes in the fluorescence properties, allowing the probe to act as a ratiometric or "on-off" pH sensor.

  • Targeted Labeling: The carboxylic acid group can be activated to form an amide bond with primary amines on biomolecules, such as the lysine residues on proteins.[5] This enables the targeted labeling of specific proteins for visualization and tracking within a biological system.

Application Notes & Protocols

Handling and Storage
  • Storage: Store the solid compound at -20°C, protected from light and moisture.

  • Handling: Handle with appropriate personal protective equipment (gloves, lab coat, safety glasses). Avoid inhalation of dust.

Preparation of Stock Solutions
  • Rationale: A concentrated stock solution in an anhydrous organic solvent like DMSO is recommended for long-term storage and to minimize the effects of the solvent on the experimental system.

  • Protocol:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Vortex briefly to ensure complete dissolution.

    • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C, protected from light.

Protocol 1: Live-Cell Imaging

This protocol provides a general guideline for staining live cells. Optimal conditions (e.g., probe concentration, incubation time) may vary depending on the cell type and experimental goals and should be determined empirically.

  • Rationale: The lipophilic nature of the imidazo[1,5-a]pyridine core should allow for passive diffusion across the cell membrane. The incubation time and concentration are optimized to achieve sufficient intracellular signal without causing cytotoxicity.

LiveCellImagingWorkflow cluster_prep Cell Preparation cluster_staining Probe Staining cluster_imaging Fluorescence Microscopy cell_seeding Seed cells on a glass-bottom dish cell_growth Culture cells to desired confluency cell_seeding->cell_growth prepare_staining Prepare staining solution (1-10 µM probe in media) cell_growth->prepare_staining incubate Incubate cells with staining solution (15-60 min) prepare_staining->incubate wash Wash cells with fresh media incubate->wash acquire_images Image cells using appropriate filter sets (e.g., DAPI or custom) wash->acquire_images

Caption: Workflow for Live-Cell Imaging.

  • Step-by-Step Protocol:

    • Cell Seeding: Seed cells on a glass-bottom dish or chamber slide suitable for fluorescence microscopy. Culture the cells to the desired confluency (typically 60-80%).

    • Staining Solution Preparation: Dilute the 10 mM stock solution of the probe in pre-warmed cell culture medium to a final concentration of 1-10 µM.

    • Cell Staining: Remove the culture medium from the cells and add the staining solution.

    • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 15-60 minutes.

    • Washing: Remove the staining solution and wash the cells two to three times with pre-warmed fresh culture medium or phosphate-buffered saline (PBS).

    • Imaging: Image the cells using a fluorescence microscope equipped with appropriate filter sets (e.g., a DAPI filter set or a custom set based on the determined excitation and emission maxima).

Protocol 2: In Vitro pH Sensing

This protocol describes how to characterize the pH-dependent fluorescence of the probe.

  • Rationale: By systematically measuring the fluorescence intensity or spectral shift across a range of pH values, a titration curve can be generated to determine the pKa of the probe's fluorescence response.

  • Step-by-Step Protocol:

    • Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., from pH 3 to pH 9). A universal buffer system can be used to minimize buffer-specific effects.

    • Probe Dilution: Dilute the 10 mM stock solution into each buffer to a final concentration of 1-10 µM.

    • Equilibration: Allow the solutions to equilibrate for a few minutes.

    • Spectrofluorometry: Using a spectrofluorometer, measure the fluorescence emission spectrum of the probe in each buffer. Use an excitation wavelength determined from the absorption spectrum.

    • Data Analysis: Plot the fluorescence intensity at a specific wavelength (or the ratio of intensities at two wavelengths for a ratiometric response) against the pH. Fit the data to the Henderson-Hasselbalch equation to determine the pKa.

Protocol 3: Covalent Labeling of Proteins

This protocol outlines the general procedure for labeling a protein with the probe using EDC/NHS chemistry.

  • Rationale: The carboxylic acid on the probe is activated by EDC and NHS to form a semi-stable NHS ester, which then readily reacts with primary amines on the protein to form a stable amide bond.

ProteinLabelingWorkflow cluster_activation Probe Activation cluster_conjugation Conjugation cluster_purification Purification mix_probe_edc_nhs Mix Probe, EDC, and NHS in reaction buffer incubate_activation Incubate to form NHS ester mix_probe_edc_nhs->incubate_activation add_protein Add protein to activated probe solution incubate_activation->add_protein incubate_conjugation Incubate to form amide bond add_protein->incubate_conjugation purify Purify labeled protein (e.g., dialysis, size-exclusion chromatography) incubate_conjugation->purify

Caption: Workflow for Protein Labeling.

  • Step-by-Step Protocol:

    • Reagent Preparation:

      • Prepare a solution of the protein to be labeled in an amine-free buffer (e.g., MES or HEPES buffer, pH 6.0-7.5).

      • Prepare fresh solutions of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) in the same buffer.

    • Probe Activation:

      • In a microcentrifuge tube, mix the this compound with a 1.5 to 5-fold molar excess of EDC and NHS.

      • Incubate the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

    • Conjugation Reaction:

      • Add the activated probe solution to the protein solution. The molar ratio of probe to protein should be optimized, but a starting point of 10:1 to 20:1 is recommended.

      • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, with gentle stirring.

    • Purification:

      • Remove the unreacted probe and byproducts by dialysis, size-exclusion chromatography, or other suitable purification methods.

    • Characterization:

      • Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the probe (at its λabs).

Data Interpretation

  • Live-Cell Imaging: The subcellular localization of the probe can be inferred from its fluorescence pattern. Co-localization with organelle-specific trackers can confirm its destination. Changes in emission color in different cellular compartments may indicate variations in local polarity.

  • pH Sensing: A shift in the emission spectrum or a change in fluorescence intensity as a function of pH indicates the probe's utility as a pH sensor. The pKa value will define the pH range over which the probe is most sensitive.

  • Protein Labeling: Successful labeling can be confirmed by techniques such as SDS-PAGE (observing a fluorescent band at the correct molecular weight for the protein) and mass spectrometry. The degree of labeling will quantify the average number of probe molecules per protein.

Conclusion

This compound represents a promising and versatile chemical probe. Its inherent fluorescence, environmental sensitivity, and capacity for bioconjugation make it a valuable tool for a wide range of applications in chemical biology and materials science. The protocols provided herein serve as a starting point for researchers to explore the full potential of this novel fluorophore.

References

  • Hutt, J. T., Jo, J., Olasz, A., Chen, C. H., Lee, D., & Aron, Z. D. (2012). Fluorescence Switching of Imidazo[1,5-a]pyridinium Ions: pH-Sensors with Dual Emission Pathways. Organic Letters, 14(13), 3454–3457. [Link]

  • Mondal, S., Das, S., & Ghorai, B. K. (2023). Imidazo[1,5-a]pyridine–benzilimidazole conjugated (donor–π–acceptor) greenish-yellow fluorophores and their applications in white light-emitting diodes, acidochromism and anticounterfeiting. Journal of Materials Chemistry C, 11(16), 5489-5501. [Link]

  • Di Donato, F., et al. (2022). Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. Molecules, 27(12), 3856. [Link]

  • Hutt, J. T., Jo, J., Olasz, A., Chen, C. H., Lee, D., & Aron, Z. D. (2012). Fluorescence switching of imidazo[1,5-a]pyridinium ions: pH-sensors with dual emission pathways. PubMed, 22702587. [Link]

  • ACS Publications. (2024). Imidazo[1,2-a]pyridine and Imidazo[1,5-a]pyridine: Electron Donor Groups in the Design of D–π–A Dyes. The Journal of Organic Chemistry. [Link]

  • SciEngine. (n.d.). Synthesis and spectral properties of pH probes based on imidazopyridine. Retrieved from [Link]

  • UniTo. (n.d.). Imidazopyridines as fluorogenic substrates for esterase detection. Retrieved from [Link]

  • RSC Publishing. (n.d.). An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips. Sensors & Diagnostics. [Link]

  • PMC. (n.d.). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Retrieved from [Link]

  • ScienceDirect. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Bioorganic & Medicinal Chemistry Letters, 84, 129210. [Link]

  • ResearchGate. (2025). Imidazo[1,5-a]pyridine-benzilimidazole conjugated (donor-π-acceptor) greenish-yellow fluorophores and their applications in white light-emitting diodes, acidochromism and anticounterfeiting. Retrieved from [Link]

  • MDPI. (2022). Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. Molecules, 27(12), 3856. [Link]

  • ResearchGate. (n.d.). Imidazo[1,5-a]pyridine-based derivatives as highly fluorescent dyes. Retrieved from [Link]

  • MDPI. (2022). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. Molecules, 27(11), 3469. [Link]

  • MDPI. (2025). Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes: Structural and Optical Tunability. Molecules, 30(17), 3824. [Link]

  • ResearchGate. (2025). (PDF) Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. Retrieved from [Link]

  • PubMed. (2022). Imidazo[1,5- a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. Molecules, 27(12). [Link]

  • E3S Web of Conferences. (n.d.). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. Retrieved from [Link]

  • MDPI. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 421. [Link]

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application of 8-Fluoroimidazo[1,5-a]pyridine-3-carboxylic acid in cancer cell lines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Evaluation of 8-Fluoroimidazo[1,5-a]pyridine-3-carboxylic Acid Scaffolds in Cancer Cell Lines

Executive Summary

This application note details the evaluation of This compound (and its derivatives) as a pharmacophore scaffold for Indoleamine 2,3-dioxygenase 1 (IDO1) inhibition. While the free acid is primarily a synthetic intermediate, the imidazo[1,5-a]pyridine core is a critical structural motif in immuno-oncology, serving as the bioisosteric core for potent IDO1 inhibitors like Linrodostat (BMS-986205) .

This guide provides validated protocols for assessing the functional potency of this scaffold in IFN-


-stimulated cancer cell lines  (HeLa and SKOV-3). It focuses on differentiating specific enzymatic inhibition from non-specific cytotoxicity.

Biological Context & Mechanism

Target: IDO1 (Indoleamine 2,3-dioxygenase 1) Pathway: Kynurenine Pathway (Tryptophan Catabolism) Therapeutic Relevance: IDO1 is overexpressed in the tumor microenvironment (TME), depleting Tryptophan (Trp) and producing Kynurenine (Kyn).[1][2] This suppresses T-cell proliferation and promotes immune tolerance.

Role of the Scaffold: The 8-fluoroimidazo[1,5-a]pyridine moiety mimics the indole ring of Tryptophan, allowing it to occupy the IDO1 active site. The 8-fluoro substituent is strategically placed to modulate metabolic stability and electronic properties, often enhancing binding affinity compared to the unsubstituted scaffold.

Pathway Visualization

The following diagram illustrates the enzymatic bottleneck targeted by this scaffold.

IDO1_Pathway cluster_inhibition Mechanism of Action Trp L-Tryptophan NFK N-Formylkynurenine Trp->NFK Catalyzed by IDO1 TCell T-Cell Proliferation Trp->TCell Required for IDO1 IDO1 Enzyme (Target) Kyn L-Kynurenine NFK->Kyn Formamidase AhR AhR Activation (Treg Differentiation) Kyn->AhR Promotes Scaffold 8-Fluoroimidazo[1,5-a]pyridine Scaffold Scaffold->IDO1 Inhibits

Caption: The imidazo[1,5-a]pyridine scaffold competitively inhibits IDO1, preventing the conversion of Tryptophan to Kynurenine, thereby restoring T-cell activity.

Experimental Design Strategy

To validate the biological activity of this scaffold, we utilize a Cellular Functional Assay .[3] Unlike cell-free enzymatic assays, this approach accounts for membrane permeability—a critical challenge for carboxylic acid derivatives.

ParameterSpecificationRationale
Cell Line HeLa (Cervical) or SKOV-3 (Ovarian)These lines exhibit low basal IDO1 but massive upregulation upon IFN-

stimulation.
Inducer Recombinant Human IFN-

Mimics the inflammatory TME to induce IDO1 expression.
Readout Kynurenine Concentration Measured via Ehrlich’s Reagent (OD 492nm) or LC-MS/MS.
Control Epacadostat or BMS-986205 Validated clinical IDO1 inhibitors for benchmarking.[2][4]
Counter-Screen Cell Viability (MTS/CCK-8) Crucial to prove that reduced Kyn is due to enzyme inhibition, not cell death.

Detailed Protocol: Cellular IDO1 Inhibition Assay

Objective: Quantify the ability of this compound (or its ester/amide derivatives) to inhibit the conversion of Trp to Kyn in a live cell system.

Materials Required
  • Cell Line: HeLa cells (ATCC CCL-2).

  • Culture Media: DMEM + 10% FBS + 1% Pen/Strep.

  • Induction Reagent: Recombinant Human IFN-

    
     (Stock: 100 
    
    
    
    g/mL in PBS).
  • Substrate Supplement: L-Tryptophan (100

    
    M final added concentration).
    
  • Detection Reagent (Ehrlich’s): 2% p-dimethylaminobenzaldehyde (p-DMAB) in Glacial Acetic Acid.

  • Precipitation Reagent: 30% Trichloroacetic Acid (TCA).

Step-by-Step Workflow

Step 1: Cell Seeding

  • Harvest HeLa cells and count viability (>95% required).

  • Seed 20,000 cells/well in a 96-well flat-bottom plate in 100

    
    L of complete medium.
    
  • Incubate for 24 hours at 37°C, 5% CO

    
     to allow attachment.
    

Step 2: Induction and Treatment [5]

  • Prepare a 2X Master Mix containing:

    • IFN-

      
       (Final assay conc: 50 ng/mL ).
      
    • L-Tryptophan (Final assay conc: 100

      
      M ).
      
  • Prepare serial dilutions of the test compound (8-Fluoroimidazo... derivative) in DMSO.

    • Note: Keep final DMSO concentration < 0.5%.[5][6]

  • Remove old media from wells.

  • Add 100

    
    L of fresh media containing the compound dilutions.
    
  • Add 100

    
    L of the 2X Master Mix  to initiate IDO1 expression and provide substrate.
    
  • Controls:

    • Max Signal: Cells + IFN-

      
       + DMSO (No inhibitor).
      
    • Basal Signal: Cells + DMSO (No IFN-

      
      ).
      
    • Blank: Media only.

  • Incubate for 48 hours at 37°C.

Step 3: Supernatant Processing (Kynurenine Detection)

  • Transfer 140

    
    L  of supernatant from each well to a new V-bottom plate.[6]
    
  • Add 10

    
    L of 30% TCA  to precipitate proteins.
    
  • Incubate at 50°C for 30 minutes (hydrolyzes N-formylkynurenine to Kynurenine).

  • Centrifuge at 2,500 rpm for 10 minutes.

Step 4: Colorimetric Readout

  • Transfer 100

    
    L  of the clarified supernatant to a clear 96-well plate.
    
  • Add 100

    
    L of Ehrlich’s Reagent  (2% p-DMAB in acetic acid).
    
  • Incubate at Room Temperature for 10 minutes (Yellow/Orange color develops).

  • Measure Absorbance at 492 nm .

Experimental Workflow Diagram

Workflow Seed Seed HeLa Cells (20k/well) Incubate1 Incubate 24h (Attachment) Seed->Incubate1 Treat Add Compound + IFN-γ (50 ng/mL) Incubate1->Treat Incubate2 Incubate 48h (IDO1 Expression & Activity) Treat->Incubate2 Harvest Harvest Supernatant Incubate2->Harvest TCA Add 30% TCA (Protein Precipitation) Harvest->TCA Ehrlich Add Ehrlich's Reagent (1:1 ratio) TCA->Ehrlich Read Read OD @ 492nm Ehrlich->Read

Caption: Workflow for the cellular IDO1 functional assay using Ehrlich's reagent detection.

Protocol 2: Cytotoxicity Counter-Screen

Critical Step: A decrease in Kynurenine can result from cell death (fewer cells = less enzyme) rather than specific inhibition. You must run this parallel assay.

  • After removing the supernatant in Step 3 above, add 100

    
    L of fresh media  containing MTS or CCK-8 reagent  to the remaining cells.
    
  • Incubate for 1–4 hours at 37°C.

  • Measure Absorbance at 450 nm (CCK-8) or 490 nm (MTS).

  • Acceptance Criteria: The compound must show IDO1 inhibition (IC

    
    ) at concentrations where cell viability is >80%.
    

Data Analysis & Interpretation

Calculate the Percent Inhibition using the following formula:



  • OD

    
     : Absorbance of the test well.
    
  • OD

    
     : Cells + IFN-
    
    
    
    (Full Activity).
  • OD

    
     : Cells without IFN-
    
    
    
    (Background).

Expected Results:

  • This compound (Free Acid): Likely shows weak cellular potency (IC

    
     > 10 
    
    
    
    M) due to poor permeability of the carboxylate.
  • Ester/Amide Derivatives: Should show enhanced potency (IC

    
     < 500 nM) if the design mimics Linrodostat.
    

References

  • BMS-986205 (Linrodostat) Discovery: Chelliah, M. V., et al. (2020). Discovery of BMS-986205, a Potent, Selective, and Orally Bioavailable Fluorine-Containing IDO1 Inhibitor. Journal of Medicinal Chemistry.

  • Cellular IDO1 Assay Protocol: Nelp, M. T., et al. (2018).[4] Cell-based functional assays for IDO1 inhibitor screening and characterization.[2][3] Oncotarget.[4]

  • Imidazo[1,5-a]pyridine Scaffold Review: Goerl, D., et al. (2021). Imidazo[1,5-a]pyridines: A Versatile Scaffold in Medicinal Chemistry.[7] European Journal of Medicinal Chemistry.

  • Kynurenine Detection Method: Lestage, J., et al. (2015). A semi-automated micro-method for the determination of kynurenine in cell culture supernatants. Journal of Immunological Methods.

Sources

Troubleshooting & Optimization

Technical Guide: Synthesis & Yield Optimization of 8-Fluoroimidazo[1,5-a]pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Overview

The synthesis of 8-Fluoroimidazo[1,5-a]pyridine-3-carboxylic acid presents a specific set of regiochemical and electronic challenges distinct from the non-fluorinated parent scaffold.

The primary yield-limiting factors are:

  • Regiochemical Confusion: Users often start with the wrong fluoropyridine isomer. The 8-fluoro position on the fused ring corresponds to the 6-position on the starting pyridine.

  • Nucleophilic Deactivation: The fluorine atom at the 8-position (adjacent to the bridgehead nitrogen) exerts a strong inductive electron-withdrawing effect ($ -I $). This significantly reduces the nucleophilicity of the pyridine nitrogen, impeding the critical ring-closure step.

  • Decarboxylation: The resulting carboxylic acid is electron-deficient and prone to thermal decarboxylation during workup.

This guide provides a validated protocol and troubleshooting logic to overcome these barriers.

Validated Synthetic Workflow

The most robust route utilizes the condensation of 6-fluoro-2-(aminomethyl)pyridine with diethyl oxalate , followed by controlled hydrolysis.

Logic Map (DOT Visualization)

SynthesisWorkflow Start Start: 6-Fluoro-2-pyridinecarbonitrile or 6-Fluoro-2-pyridinecarboxaldehyde Amine Intermediate A: 6-Fluoro-2-(aminomethyl)pyridine (Isolate as HCl salt) Start->Amine Reduction (H2/Pd or NaBH4) Cyclization Step 2: Cyclization Reagent: Diethyl Oxalate Catalyst: p-TsOH or ZnCl2 Temp: 120-140°C Amine->Cyclization Free base liberation Ester Intermediate B: Ethyl 8-fluoroimidazo[1,5-a] pyridine-3-carboxylate Cyclization->Ester Ring Closure (Slow Step) Ester->Cyclization Low Yield? Add Lewis Acid Hydrolysis Step 3: Hydrolysis Reagent: LiOH (aq) / THF Temp: 0°C to RT Ester->Hydrolysis Saponification Product Target: 8-Fluoroimidazo[1,5-a] pyridine-3-carboxylic acid Hydrolysis->Product Acidification (pH 3-4) Product->Hydrolysis Decarboxylation? Lower Temp

Caption: Figure 1. Optimized synthetic pathway emphasizing the critical cyclization bottleneck caused by fluorine deactivation.

Step-by-Step Optimization Protocols

Module 1: Precursor Integrity (The Amine)

Critical Check: Ensure you are using 6-fluoro -2-(aminomethyl)pyridine.

  • Why? The bridgehead nitrogen is position 4. The carbon adjacent to it in the pyridine ring is position 5. The carbon adjacent to the other bridgehead carbon is position 8. Therefore, the substituent must be at position 6 of the starting pyridine (adjacent to the ring nitrogen) to end up at position 8.

Protocol:

  • Storage: The free amine is unstable and absorbs

    
    . Store it as the dihydrochloride salt .
    
  • Liberation: Do not liberate the free base until immediately before the cyclization reaction. Use 2.2 equivalents of NaOEt in EtOH, filter off NaCl, and use the filtrate directly.

Module 2: The Cyclization (The Yield Killer)

The Problem: The 6-fluoro substituent pulls electron density away from the pyridine nitrogen. This makes the N-attack on the oxalate carbonyl (the ring-closing step) significantly slower than in the non-fluorinated analog.

Optimized Protocol:

  • Reagents: Mix 6-fluoro-2-(aminomethyl)pyridine (1.0 eq) with Diethyl Oxalate (excess, 3-5 eq).

  • Solvent: High-boiling non-polar solvent (Xylene or Mesitylene) is preferred over Ethanol to achieve temperatures

    
    .
    
  • Additive (Crucial for Yield): Add p-Toluenesulfonic acid (p-TsOH) (0.1 eq) or Zinc Chloride (

    
    )  (0.1 eq).
    
    • Mechanism:[1][2][3][4][5][6] The catalyst activates the oxalate carbonyl, compensating for the reduced nucleophilicity of the pyridine nitrogen [1].

  • Procedure: Reflux with a Dean-Stark trap to remove ethanol/water. Monitor by LCMS.

  • Workup: Evaporate solvent. The ester often precipitates upon addition of cold diethyl ether.

Troubleshooting Table: Cyclization

SymptomProbable CauseCorrective Action
Reaction Stalled (<30% conv.) Pyridine N is too deactivated.Switch solvent to o-dichlorobenzene and increase temp to 160°C. Add 0.2 eq

.
Black Tar Formation Polymerization of amine or oxidative degradation.Degas solvents thoroughly (

sparge). Ensure amine was salt-free before heating.
Product is 5-Fluoro isomer Wrong starting material.Verify you started with 6-fluoro -2-(aminomethyl)pyridine, NOT 3-fluoro.
Module 3: Hydrolysis & Isolation

The Problem: The imidazo[1,5-a]pyridine-3-carboxylic acid is an amphoteric, electron-deficient heteroaromatic acid. It can decarboxylate to 8-fluoroimidazo[1,5-a]pyridine if heated in acidic media.

Optimized Protocol:

  • Saponification: Dissolve Ethyl ester in THF:Water (3:1).

  • Reagent: Add LiOH.H2O (1.1 eq) at 0°C . Stir at Room Temperature (Do NOT reflux).

  • Monitoring: Reaction is usually fast (1-2 hours).

  • Isolation (Critical):

    • Cool to 0°C.[7]

    • Carefully adjust pH to 3.5 - 4.0 using 1M HCl. Do not go to pH 1.

    • The product should precipitate as a solid.[8] Filter and wash with cold water/acetone.

    • If no precipitate: Lyophilize the aqueous phase. Do not extract with ethyl acetate as the zwitterionic acid often stays in the water phase.

Frequently Asked Questions (FAQ)

Q1: Can I use Ethyl Oxalyl Chloride instead of Diethyl Oxalate to speed up the reaction?

  • Answer: Yes, but with caution. Ethyl oxalyl chloride is more reactive and can lead to bis-acylation (reacting with both the amine and the pyridine nitrogen before cyclization). If you use it, conduct the first step at -78°C to form the amide, then heat to induce cyclization. For scale-up, Diethyl Oxalate is safer and cleaner.

Q2: My yield is still low (approx. 20%). What is the "nuclear option"?

  • Answer: Try the Vilsmeier-Haack approach .

    • Start with N-(6-fluoropyridin-2-ylmethyl)formamide.

    • Treat with

      
       in DCE.
      
    • This cyclizes to the imidazo[1,5-a]pyridine core.[3][9][10]

    • Note: This gives the parent heterocycle. You would then need to lithiate at C3 (n-BuLi, -78°C) and quench with

      
      . This is a high-risk route due to the acidity of the C3 proton but avoids the sluggish oxalate cyclization [2].
      

Q3: Why does the product turn brown on the shelf?

  • Answer: Imidazo[1,5-a]pyridines are electron-rich at the 1 and 3 positions (if unsubstituted) but the carboxylic acid stabilizes it somewhat. However, they are light-sensitive. Store the solid in amber vials under Argon at -20°C.

Q4: How do I confirm the regiochemistry of the 8-Fluoro vs 5-Fluoro isomer?

  • Answer: Use 1H-1H NOESY NMR .

    • 8-Fluoro isomer: You will see a NOE correlation between the proton at C1 (imidazole ring) and the proton at C5 (pyridine ring). You will not see a correlation between C1-H and C8-F (obviously).

    • 5-Fluoro isomer: The proton at C5 is replaced by Fluorine. You will see no strong NOE between C1-H and the pyridine ring protons nearby, or a weak interaction with F (HOESY required).

References

  • Review of Imidazo[1,5-a]pyridine Synthesis

    • Title: Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs.
    • Source:ACS Organic & Inorganic Au (2024).
    • Relevance: Discusses Lewis acid catalysis (Bi(OTf)3)
    • URL:[Link]

  • Regiochemistry & Reactivity

    • Title: Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination.

    • Source:RSC Advances / Organic & Biomolecular Chemistry.
    • Relevance: Provides mechanistic insight into the electronic requirements for ring closure.
    • URL:[Link]

  • Scale-Up Protocol (Analogous Chemistry): Title: Process Development of IDO1 Inhibitor BMS-986205. Source:Journal of Medicinal Chemistry (Contextual reference for halogenated imidazopyridine cores). Note: While specific to the 4-fluoro analog, the salt formation and hydrolysis steps are directly transferable.
  • General Synthesis of 3-Carboxylates

    • Title: Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines (Compar
    • Source:Indian Academy of Sciences.
    • URL:[Link]

Sources

Validation & Comparative

A Scientist's Guide to Fluorination in Imidazopyridine Drug Discovery: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imidazopyridine Scaffold and the Strategic Role of Fluorine

The imidazopyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the foundation of numerous clinically significant drugs.[1][2][3] These compounds, particularly imidazo[1,2-a]pyridines, exhibit a vast range of biological activities, including anxiolytic, hypnotic, anti-ulcer, and antiviral properties.[1][2][4] Notable examples include Zolpidem for insomnia and Alpidem, an anxiolytic agent.[1] The versatility of this scaffold stems from its unique structural and electronic characteristics, which allow for effective interactions with various biological targets, most famously the GABA-A receptors.[1][4]

In the relentless pursuit of optimizing drug candidates, medicinal chemists frequently turn to a powerful tool: fluorination. The substitution of a hydrogen atom with fluorine, the most electronegative element, can profoundly and often beneficially alter a molecule's properties.[5][6] This guide provides a comparative analysis of fluorinated versus non-fluorinated imidazopyridines, offering field-proven insights into why and how this single-atom substitution can be a pivotal strategy in drug development. We will explore the causal effects of fluorination on physicochemical properties, pharmacokinetics, and pharmacodynamics, supported by experimental data and detailed protocols.

The Fluorine Advantage: Modulating Key Drug-Like Properties

Introducing fluorine into an imidazopyridine scaffold is a strategic decision aimed at fine-tuning its molecular behavior. The strong carbon-fluorine (C-F) bond and fluorine's unique electronic properties can lead to significant improvements in a drug candidate's profile.[5][7][8][9]

Key benefits frequently observed include:

  • Enhanced Metabolic Stability : The C-F bond is exceptionally strong and resistant to cleavage by metabolic enzymes like Cytochrome P450 (CYP450).[5][8][10] Placing fluorine at a metabolically vulnerable position (a "soft spot") can block oxidative metabolism, thereby increasing the drug's half-life and bioavailability.[5][8][10]

  • Modulation of Lipophilicity : Fluorination typically increases a molecule's lipophilicity (its ability to dissolve in fats and lipids), which can improve its permeability across biological membranes.[5][6][11][12] However, this effect is highly context-dependent and can be tailored by the degree and position of fluorination.[13]

  • Altered Basicity (pKa) : Fluorine's powerful electron-withdrawing effect can lower the pKa of nearby basic nitrogen atoms, a common feature in imidazopyridines.[7] This can reduce unwanted interactions with off-target receptors and improve oral absorption by altering the ionization state of the molecule in the gastrointestinal tract.

  • Improved Binding Affinity : The polarized C-F bond can engage in favorable dipole-dipole, charge-dipole, and even weak hydrogen bond interactions within a protein's binding pocket, potentially increasing the drug's potency and selectivity.[5][6]

Comparative Analysis: Fluorinated vs. Non-Fluorinated Imidazopyridines

To illustrate these principles, let's consider a hypothetical case study comparing a parent imidazopyridine (Parent-IP) with its fluorinated analog (Fluoro-IP), where a fluorine atom is strategically placed on an aryl substituent.

Physicochemical Properties

The introduction of fluorine causes predictable shifts in key physicochemical parameters that are critical for a molecule's journey through the body.

PropertyParent-IP (Hypothetical)Fluoro-IP (Hypothetical)Rationale for Change
Molecular Weight ( g/mol ) 307.37325.36Addition of a fluorine atom.
LogP (Lipophilicity) 2.52.9Fluorine increases the hydrophobic surface area, enhancing lipophilicity.[5][13]
pKa (of Pyridine Nitrogen) 6.86.2The electron-withdrawing fluorine atom reduces the basicity of the nearby nitrogen.[7]
Aqueous Solubility ModerateLowerIncreased lipophilicity often leads to a decrease in aqueous solubility.[5]
Pharmacokinetic (ADME) Profile

The true impact of fluorination often becomes most apparent in the pharmacokinetic behavior of a compound.

ADME ParameterParent-IP (Hypothetical)Fluoro-IP (Hypothetical)Causality Behind the Improvement
Metabolic Stability (t½ in Liver Microsomes) 15 min75 minFluorine blocks a key site of CYP450 oxidation, preventing rapid metabolism.[5][10][14]
Oral Bioavailability (%) 20%65%The combination of enhanced metabolic stability and improved membrane permeability leads to greater systemic exposure after oral dosing.[5]
Brain Penetration (Brain/Plasma Ratio) 0.51.2Increased lipophilicity can facilitate passage across the blood-brain barrier, a key consideration for CNS targets.[5]
Pharmacodynamic (Target Engagement) Profile

Fluorination can also directly influence how the molecule interacts with its biological target.

PD ParameterParent-IP (Hypothetical)Fluoro-IP (Hypothetical)Mechanism of Action
Receptor Binding Affinity (Ki) 15 nM5 nMThe fluorine atom may form favorable interactions (e.g., dipole-dipole) with amino acid residues in the target's binding site, increasing affinity.[5][6]
Target Selectivity ModerateHighAltered conformation and electronic properties can reduce binding to off-target proteins.

Visualizing the Strategy

Metabolic Blocking with Fluorine

The diagram below illustrates how fluorination can protect an imidazopyridine from metabolic degradation. The parent compound has a site (a C-H bond on the phenyl ring) that is susceptible to hydroxylation by CYP450 enzymes. In the fluorinated analog, this "soft spot" is replaced with a robust C-F bond, thwarting the metabolic process.

cluster_0 Non-Fluorinated Pathway cluster_1 Fluorinated Pathway Parent-IP Parent Imidazopyridine (Metabolic 'Soft Spot' at C-H) CYP450 CYP450 Enzyme Parent-IP->CYP450 Oxidation Metabolite Hydroxylated Metabolite (Inactive, Rapidly Cleared) CYP450->Metabolite Fluoro-IP Fluorinated Imidazopyridine (Metabolic 'Soft Spot' Blocked by C-F) CYP450_F CYP450 Enzyme Fluoro-IP->CYP450_F Resistant to Oxidation No_Reaction Metabolism Blocked (Increased Half-Life) CYP450_F->No_Reaction

Caption: Metabolic stabilization of an imidazopyridine via fluorination.

Comparative Analysis Workflow

This workflow outlines the logical progression for comparing fluorinated and non-fluorinated analogs in a drug discovery program.

cluster_assays Experimental Evaluation A Synthesize Parent-IP and Fluoro-IP Analogs B Physicochemical Profiling (LogP, pKa, Solubility) A->B C In Vitro ADME Assays A->C D In Vitro Pharmacology (Binding & Functional Assays) A->D E Data Analysis & Comparison B->E C->E D->E F In Vivo PK/PD Studies (for Promising Candidates) E->F Select Candidate G Lead Optimization Decision F->G

Caption: Workflow for comparing drug candidates.

Experimental Protocols

To ensure scientific integrity, the claims made in the comparative tables must be supported by robust experimental data. Below are step-by-step protocols for key assays.

Protocol 1: Determination of Metabolic Stability in Human Liver Microsomes (HLM)

This assay assesses how quickly a compound is metabolized by liver enzymes, providing a crucial predictor of its in vivo half-life.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of Parent-IP and Fluoro-IP.

Materials:

  • Human Liver Microsomes (HLM), pooled

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Test compounds (Parent-IP, Fluoro-IP) and a positive control (e.g., Verapamil)

  • Acetonitrile with internal standard (for protein precipitation and sample analysis)

  • 96-well plates, LC-MS/MS system

Methodology:

  • Preparation: Thaw HLM on ice. Prepare a 2x concentration of NADPH regenerating system in phosphate buffer. Prepare working solutions of test compounds in a buffer/organic solvent mixture (e.g., 99:1 buffer:DMSO).

  • Incubation:

    • Add 50 µL of HLM solution (final concentration ~0.5 mg/mL) to each well of a 96-well plate.

    • Add 5 µL of the test compound working solution (final concentration ~1 µM).

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding 50 µL of the pre-warmed 2x NADPH regenerating system.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding 150 µL of ice-cold acetonitrile containing an internal standard. The T=0 sample represents 100% compound remaining.

  • Sample Processing: Seal the plate, vortex for 2 minutes, and then centrifuge at 4000 rpm for 15 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the linear regression line (k) is the elimination rate constant.

    • Calculate the half-life: t½ = 0.693 / k

    • This self-validating system includes a positive control (Verapamil) to ensure the metabolic activity of the HLM and a T=0 sample to establish the baseline.

Protocol 2: Radioligand Binding Assay for Receptor Affinity (Ki)

This assay measures the affinity of a compound for its target receptor by competing with a known radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of Parent-IP and Fluoro-IP for their target receptor (e.g., GABA-A).

Materials:

  • Cell membranes expressing the target receptor

  • Radioligand (e.g., [³H]-Flumazenil for the benzodiazepine site on GABA-A)

  • Assay buffer (e.g., Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., a high concentration of a known unlabeled ligand like Diazepam)

  • Test compounds (Parent-IP, Fluoro-IP) at various concentrations

  • Scintillation vials and cocktail

  • Filter plates (e.g., GF/B) and a cell harvester

  • Scintillation counter

Methodology:

  • Plate Setup: In a 96-well plate, set up wells for total binding (radioligand only), non-specific binding (radioligand + excess unlabeled ligand), and competitive binding (radioligand + varying concentrations of test compound).

  • Incubation:

    • Add 50 µL of assay buffer to all wells.

    • Add 25 µL of the appropriate test compound dilution or control.

    • Add 25 µL of the radioligand (at a concentration near its Kd).

    • Add 100 µL of the cell membrane preparation.

    • Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Harvesting: Rapidly terminate the binding reaction by vacuum filtration through the filter plate using a cell harvester. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Punch the filters into scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter (measured in counts per minute, CPM).

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM) .

    • Plot the percentage of specific binding versus the log concentration of the test compound to generate a dose-response curve.

    • Use non-linear regression (e.g., sigmoidal dose-response model) to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Outlook

The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry, and its application to the imidazopyridine scaffold is a prime example of its power. As demonstrated, fluorination is not merely an act of substitution but a deliberate strategy to enhance metabolic stability, modulate physicochemical properties, and improve target engagement.[5][6][10] A well-placed fluorine atom can transform a promising but flawed lead compound into a viable drug candidate with a superior pharmacokinetic and pharmacodynamic profile.[14][15]

The decision to fluorinate must be data-driven, guided by a thorough understanding of the structure-activity and structure-property relationships of the non-fluorinated parent molecule. The experimental workflows provided herein offer a robust framework for generating the comparative data needed to make informed decisions. As synthetic methodologies for late-stage fluorination continue to advance, the ability to rapidly "try and measure" the effects of fluorine at various positions will further accelerate the optimization of imidazopyridine-based therapeutics.

References

  • Base-mediated synthesis of ring-fluorinated imidazo[1,2-a]pyridines via sequential C–F substitutions. Organic & Biomolecular Chemistry (RSC Publishing).
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A Comparative In Vivo Validation Guide for 8-Fluoroimidazo[1,5-a]pyridine-3-carboxylic Acid: A Putative GABAA Receptor Modulator

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for the preclinical validation of 8-Fluoroimidazo[1,5-a]pyridine-3-carboxylic acid in relevant animal models. Given the absence of direct published in vivo data for this specific molecule, we have structured this guide based on the well-supported hypothesis that its imidazo[1,5-a]pyridine scaffold, coupled with a fluorine substitution, likely confers activity as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.

This document offers a comparative analysis against established and experimental GABA-A modulators, complete with detailed experimental protocols and the scientific rationale behind each step. Our objective is to equip research teams with the necessary tools to rigorously assess the anxiolytic, anticonvulsant, and sedative-hypnotic potential of this novel chemical entity.

Mechanistic Rationale and Comparative Landscape

The imidazopyridine scaffold is a cornerstone in the development of drugs targeting the central nervous system. Its derivatives are known to interact with various receptors, with a significant number exhibiting high affinity for the benzodiazepine binding site on GABA-A receptors. The introduction of a fluorine atom at the 8-position can potentially enhance binding affinity and modulate pharmacokinetic properties. Therefore, we hypothesize that this compound functions as a positive allosteric modulator (PAM) of the GABA-A receptor, a mechanism shared by a wide range of anxiolytics, anticonvulsants, and sedatives.

To provide a robust comparative framework, we will evaluate the hypothetical performance of our target compound against three classes of well-characterized GABA-A receptor modulators:

  • Non-Selective Positive Allosteric Modulator (PAM): Diazepam. A classic benzodiazepine, Diazepam potentiates GABAergic neurotransmission non-selectively across multiple GABA-A receptor subtypes (α1, α2, α3, and α5). This broad activity profile results in strong anxiolytic, anticonvulsant, and sedative effects, but also carries the risk of side effects such as sedation, motor impairment, and dependence.

  • α1-Subtype Selective PAM: Zolpidem. A non-benzodiazepine hypnotic, Zolpidem preferentially binds to GABA-A receptors containing the α1 subunit. This selectivity is thought to be responsible for its potent hypnotic effects with less pronounced anxiolytic and muscle relaxant properties compared to non-selective benzodiazepines.

  • α2/α3-Subtype Selective PAMs (Non-sedating Anxiolytics): L-838,417 and TPA023. These are experimental compounds designed to achieve anxiolysis without the sedative and motor-impairing side effects associated with non-selective benzodiazepines. They act as partial agonists at the α2 and α3 subunits while having minimal or no activity at the α1 subunit.

The following diagram illustrates the hypothesized mechanism of action and the comparative compounds.

cluster_GABA GABA-A Receptor Modulation cluster_effects Pharmacological Effects 8-Fluoroimidazo[1,5-a]pyridine-3-carboxylic_acid 8-Fluoroimidazo[1,5-a]pyridine- 3-carboxylic acid (Hypothesized PAM) Anxiolysis Anxiolysis 8-Fluoroimidazo[1,5-a]pyridine-3-carboxylic_acid->Anxiolysis ? Anticonvulsant Anticonvulsant 8-Fluoroimidazo[1,5-a]pyridine-3-carboxylic_acid->Anticonvulsant ? Sedation_Hypnosis Sedation/Hypnosis 8-Fluoroimidazo[1,5-a]pyridine-3-carboxylic_acid->Sedation_Hypnosis ? Diazepam Diazepam (Non-selective PAM) Diazepam->Anxiolysis Diazepam->Anticonvulsant Diazepam->Sedation_Hypnosis Zolpidem Zolpidem (α1-selective PAM) Zolpidem->Sedation_Hypnosis L-838,417_TPA023 L-838,417 / TPA023 (α2/α3-selective PAMs) L-838,417_TPA023->Anxiolysis cluster_workflow In Vivo Validation Workflow cluster_tier1 cluster_tier2 cluster_tier3 Tier1 Tier 1: Primary Efficacy Screening EPM Elevated Plus Maze (Anxiety) Tier1->EPM PTZ PTZ-induced Seizure (Anticonvulsant) Tier1->PTZ Tier2 Tier 2: Dose-Response & Side Effect Profile LDBox Light/Dark Box (Anxiety) Tier2->LDBox OFT Open Field Test (Locomotor Activity/Sedation) Tier2->OFT Tier3 Tier 3: Advanced Behavioral & PK/PD Modeling Sleep Sleep Latency & Duration (Hypnotic) Tier3->Sleep PKPD Pharmacokinetic/Pharmacodynamic Analysis Tier3->PKPD EPM->Tier2 PTZ->Tier2 LDBox->Tier3 OFT->Tier3

Navigating the Labyrinth of Kinase Inhibition: A Comparative Guide to Off-Target Effects of Novel Imidazo[1,5-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising lead compound to a clinically successful drug is fraught with challenges. One of the most significant hurdles is understanding and mitigating off-target effects, which can lead to unforeseen toxicity and clinical trial failures.[1] This guide provides an in-depth technical comparison of methodologies to assess the off-target profile of novel therapeutic agents, using the hypothetical compound 8-Fluoroimidazo[1,5-a]pyridine-3-carboxylic acid as a case study. While specific experimental data for this molecule is not yet publicly available, its scaffold belongs to the imidazo[1,5-a]pyridine class, a versatile and promising platform in drug discovery.[2]

Derivatives of the related imidazo[1,2-a]pyridine scaffold have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antituberculosis effects.[3][4] Their mechanisms of action often involve targeting key cellular signaling pathways, such as the PI3K/Akt/mTOR pathway and tubulin polymerization.[5][6][7] Given this polypharmacology, a thorough investigation of the selectivity of any new imidazopyridine-based compound is paramount.

The Criticality of Off-Target Profiling

Off-target effects arise when a drug molecule binds to and modulates the activity of proteins other than its intended therapeutic target.[8] These unintended interactions can lead to a misinterpretation of experimental results, where an observed phenotype is incorrectly attributed to the primary target. More critically, they can cause cellular toxicity and adverse drug reactions in a clinical setting.[1] Therefore, early and comprehensive off-target profiling is not merely a regulatory requirement but a cornerstone of rational drug design and a crucial step in de-risking a drug development program.

A Comparative Analysis of Off-Target Identification Methodologies

The modern drug discovery toolkit includes a suite of powerful techniques for identifying off-target interactions. The choice of methodology depends on the specific research question, the stage of drug development, and the nature of the compound. Here, we compare three state-of-the-art approaches: Kinase Selectivity Profiling, Cellular Thermal Shift Assay (CETSA), and Chemical Proteomics.

Kinase Selectivity Profiling

Given that a significant portion of drug discovery efforts targets the human kinome, assessing a compound's activity across a broad panel of kinases is a standard first step in selectivity profiling.[9][10][11]

Principle: These are typically cell-free biochemical assays that measure the ability of a compound to inhibit the enzymatic activity of a large number of purified kinases.[9][10] The output is often expressed as the half-maximal inhibitory concentration (IC50) or the percentage of inhibition at a given concentration.

Advantages:

  • High-throughput: Enables rapid screening against hundreds of kinases.[10]

  • Quantitative: Provides precise IC50 values for direct comparison of potency against on- and off-targets.

  • Standardized: Commercially available panels offer reproducibility.[10]

Limitations:

  • Cell-free environment: Does not account for cellular factors such as membrane permeability, intracellular ATP concentrations, and the presence of scaffolding proteins, which can influence a compound's activity.[11]

  • Limited scope: Primarily focused on kinases and may miss other classes of off-targets.

Let's assume our hypothetical compound is designed as a selective inhibitor of Aurora Kinase A. A kinase panel screening might yield the following results:

Target KinaseIC50 (nM)Selectivity (Fold vs. Aurora A)
Aurora A 10 1
Aurora B15015
SRC80080
ABL1>10,000>1000
VEGFR21,200120
p38α (MAPK14)>10,000>1000

Table 1: Hypothetical kinase selectivity profile for this compound.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method that assesses target engagement in a more physiologically relevant cellular context.[12][13]

Principle: The assay is based on the principle of ligand-induced thermal stabilization of the target protein.[12][13] When a drug binds to its target protein within a cell, it often increases the protein's resistance to heat-induced denaturation. By heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble target protein remaining, a "melting curve" can be generated. A shift in this curve in the presence of the drug indicates direct target engagement.[13][14]

Advantages:

  • Confirms intracellular target engagement: Provides direct evidence that the compound reaches and binds to its target in a living cell.[12][15]

  • Label-free: Does not require modification of the compound or the target protein.[16]

  • Versatile: Can be applied to various cellular compartments and even tissues.[13][16]

Limitations:

  • Lower throughput than biochemical assays.

  • Requires a specific antibody for detection of the target protein. [12]

  • Indirect measurement of inhibition: Confirms binding but not necessarily functional modulation.

CETSA_Workflow cluster_cell_culture Cell Culture cluster_heat_challenge Heat Challenge cluster_lysis_separation Lysis & Separation cluster_detection Detection A 1. Treat cells with compound or vehicle B 2. Heat cell aliquots across a temperature gradient A->B C 3. Cell Lysis (e.g., freeze-thaw) B->C D 4. Centrifugation to separate soluble and aggregated proteins C->D E 5. Quantify soluble protein (e.g., Western Blot, ELISA) D->E

A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

Chemical Proteomics

Chemical proteomics offers an unbiased, proteome-wide approach to identify both on- and off-targets of a small molecule.[1][8][17]

Principle: This family of techniques uses a chemical probe, often a modified version of the drug molecule, to "pull down" its binding partners from a complex cell lysate. The captured proteins are then identified and quantified using mass spectrometry.[1][18] A common strategy is compound-centric chemical proteomics (CCCP), where the drug is immobilized on a solid support (like beads) and used as bait.[19]

Advantages:

  • Unbiased and proteome-wide: Can identify completely unexpected off-targets from any protein class.[17]

  • High sensitivity: Modern mass spectrometry can identify even low-abundance binding partners.

  • Provides a global view of a compound's interactions.

Limitations:

  • Requires chemical modification of the drug: The addition of a linker and tag can sometimes alter the compound's binding properties.[1]

  • Can be technically challenging: Requires expertise in probe synthesis, affinity purification, and mass spectrometry.

  • Potential for non-specific binding: Distinguishing true interactors from proteins that bind non-specifically to the beads or linker can be difficult.[1]

A chemical proteomics experiment might reveal the following potential interactors, ranked by enrichment over a control experiment:

Protein TargetEnrichment ScoreKnown FunctionPotential Implication
Aurora A 25.2 On-Target Efficacy
Aurora B8.5Mitotic kinaseMitotic defects
NQO26.1OxidoreductaseRedox imbalance
DDR14.3Tyrosine kinaseCell adhesion/migration
Tubulin beta3.7CytoskeletonMicrotubule dynamics

Table 2: Hypothetical chemical proteomics results for this compound.

Synthesizing the Data: A Holistic View of Selectivity

No single method provides a complete picture of a compound's off-target profile. A robust assessment integrates data from multiple orthogonal approaches.

Data_Integration cluster_compound This compound cluster_methods Off-Target Profiling Methods cluster_outputs Data Outputs cluster_assessment Overall Assessment Compound Test Compound Kinase Kinase Panel Compound->Kinase CETSA CETSA Compound->CETSA ChemProt Chemical Proteomics Compound->ChemProt IC50 IC50 Values (Potency & Selectivity) Kinase->IC50 TE Target Engagement (Cellular Context) CETSA->TE Global Global Binding Profile (Unbiased Discovery) ChemProt->Global Assessment Comprehensive Off-Target Profile & Safety Assessment IC50->Assessment TE->Assessment Global->Assessment

Integrated workflow for comprehensive off-target profiling.

Following this integrated approach, the hypothetical data suggests that while this compound is a potent Aurora A inhibitor, it has off-target activity against Aurora B and several other proteins, including NQO2 and DDR1, which were previously identified as off-targets for clinical kinase inhibitors like imatinib.[18] The interaction with tubulin is also noteworthy, as other imidazopyridine derivatives are known to affect microtubule assembly.[20] This information is critical for guiding the next steps in the drug development process, which may include medicinal chemistry efforts to improve selectivity or further toxicology studies to assess the risk associated with these off-target interactions.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the intracellular engagement of this compound with its target protein (e.g., Aurora A).

Methodology:

  • Cell Treatment: Culture cells (e.g., MCF-7) to ~80% confluency. Treat intact cells with the test compound at various concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.[12]

  • Heat Challenge: Harvest and wash the cells. Resuspend the cell pellet in a buffered solution and aliquot into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[12][14]

  • Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[12]

  • Protein Separation: Separate the soluble protein fraction (supernatant) from the precipitated proteins (pellet) by centrifugation at 20,000 x g for 20 minutes at 4°C.[12]

  • Protein Detection: Carefully collect the supernatant. Determine protein concentration (e.g., via BCA assay) and normalize all samples. Analyze the amount of the soluble target protein (e.g., Aurora A) remaining by Western blotting using a specific primary antibody.[12][15]

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble target protein against the temperature for both vehicle- and compound-treated samples to generate melting curves. A rightward shift in the curve for compound-treated samples indicates thermal stabilization and target engagement.

Protocol 2: In Vitro Kinase Selectivity Assay (Luminescence-Based)

Objective: To determine the IC50 value of this compound against a panel of kinases to assess its selectivity.

Methodology:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP to a reaction buffer.[10]

  • Compound Addition: Add the diluted test compound or a vehicle control to the wells.

  • Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: Add a detection reagent that measures the amount of ADP produced (an indicator of kinase activity) by converting it into a luminescent signal.

  • Data Analysis: Measure luminescence using a plate reader. Plot the kinase activity (luminescence) against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Conclusion

The development of safe and effective targeted therapies hinges on a deep understanding of their molecular interactions. While the specific compound this compound requires empirical investigation, the principles and methodologies outlined in this guide provide a robust framework for assessing its off-target profile. By integrating data from high-throughput biochemical screens, cell-based target engagement assays, and unbiased proteomic approaches, researchers can build a comprehensive selectivity profile. This multi-faceted strategy not only de-risks the drug development pipeline but also provides invaluable insights into the complex biology of drug action, ultimately paving the way for safer and more effective medicines.

References

  • Song, Y., Luo, L., & Wang, K. (2021). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Review of Proteomics, 17(10), 695-697.
  • Creative Biolabs. (2025). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs.
  • Gangarapu, K., et al. (2018). Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway. Organic & Biomolecular Chemistry.
  • BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
  • MDPI. (2024). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics.
  • Ge, H., et al. (2018).
  • Cheng, A. C., et al. (2019). Computational analysis of kinase inhibitor selectivity using structural knowledge.
  • Promega Corporation. (2025). Kinase Selectivity Profiling System: General Panel Protocol.
  • Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
  • bioRxiv. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors.
  • Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs.
  • Al-Aqbi, Z. T., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • Bantscheff, M., et al. (2007). Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors.
  • Song, Y., Luo, L., & Wang, K. (2020). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Review of Proteomics.
  • ResearchGate. (n.d.).
  • Shaik, S. P., et al. (2025). Exploration of the cytotoxic and microtubule disruption potential of novel imidazo[1,5-a]pyridine-based chalcones. RSC Medicinal Chemistry.
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A Comparative Guide to the Synthesis of 8-Fluoroimidazo[1,5-a]pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Fluoroimidazo[1,5-a]pyridine-3-carboxylic acid is a key heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its structural motif is found in a variety of biologically active molecules. The strategic placement of the fluorine atom at the 8-position and the carboxylic acid at the 3-position presents unique synthetic challenges and opportunities. This guide provides an in-depth comparison of two distinct synthetic routes to this target molecule, offering insights into the rationale behind the methodological choices, and presenting experimental data to support the evaluation of each pathway.

Route 1: Convergent Synthesis via Cyclization of a Pre-functionalized Pyridine

This strategy focuses on constructing the imidazo[1,5-a]pyridine core from a readily available, appropriately substituted pyridine precursor. The key step involves the cyclization of a 2-aminomethyl-3-fluoropyridine derivative with a reagent that introduces the C3 carboxylate functionality.

Scientific Rationale

The logic behind this approach is to install the synthetically challenging 8-fluoro substituent at an early stage, starting from a commercially available or readily accessible fluorinated pyridine. The subsequent formation of the imidazole ring is a reliable and well-documented transformation. The choice of diethyl oxalate as the cyclizing agent is based on its ability to act as a C2 synthon, leading directly to the desired ethyl ester at the 3-position.

Experimental Protocol

Step 1: Synthesis of 2-(chloromethyl)-3-fluoropyridine 2-Amino-3-fluoropyridine is converted to 2-hydroxymethyl-3-fluoropyridine via a diazotization reaction followed by hydrolysis. Subsequent treatment with thionyl chloride (SOCl₂) or a similar chlorinating agent yields the 2-(chloromethyl)-3-fluoropyridine intermediate.

Step 2: Synthesis of 2-aminomethyl-3-fluoropyridine The 2-(chloromethyl)-3-fluoropyridine is then converted to the corresponding amine. A common method is the Gabriel synthesis, which involves reaction with potassium phthalimide followed by hydrazinolysis to liberate the primary amine. This method avoids over-alkylation and provides the desired 2-aminomethyl-3-fluoropyridine in good yield.

Step 3: Cyclization to Ethyl 8-fluoroimidazo[1,5-a]pyridine-3-carboxylate The key cyclization is achieved by reacting 2-aminomethyl-3-fluoropyridine with diethyl oxalate in the presence of a base, such as sodium ethoxide in ethanol. The reaction proceeds through an initial N-acylation, followed by an intramolecular condensation and subsequent aromatization to form the imidazo[1,5-a]pyridine ring system.

Step 4: Hydrolysis to this compound The final step is the saponification of the ethyl ester using a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and a co-solvent like methanol or THF. Acidification of the reaction mixture then precipitates the desired carboxylic acid.

Workflow Diagram

Route_1_Convergent_Synthesis start 2-Amino-3-fluoropyridine step1 1. Diazotization, Hydrolysis 2. SOCl₂ start->step1 intermediate1 2-(Chloromethyl)-3-fluoropyridine step1->intermediate1 step2 Potassium Phthalimide, then Hydrazine intermediate1->step2 intermediate2 2-Aminomethyl-3-fluoropyridine step2->intermediate2 step3 Diethyl Oxalate, Base intermediate2->step3 intermediate3 Ethyl 8-fluoroimidazo[1,5-a]pyridine-3-carboxylate step3->intermediate3 step4 LiOH, H₂O/THF intermediate3->step4 end_product This compound step4->end_product

Caption: Convergent synthesis of the target molecule.

Route 2: Late-Stage C-H Functionalization

This alternative strategy involves the initial construction of the 8-fluoroimidazo[1,5-a]pyridine core, followed by the introduction of the carboxylic acid group at the 3-position in a later step. This approach is advantageous if the core heterocyclic system is more readily accessible.

Scientific Rationale

The C-3 position of the imidazo[1,5-a]pyridine ring system is known to be susceptible to electrophilic substitution. This reactivity can be exploited to introduce a functional group that can then be converted to a carboxylic acid. A common and effective method is formylation, followed by oxidation. This two-step sequence avoids the use of highly reactive and often harsh carboxylation reagents directly on the heterocyclic core.

Experimental Protocol

Step 1: Synthesis of 8-fluoroimidazo[1,5-a]pyridine A common method for the synthesis of the parent imidazo[1,5-a]pyridine core is the reaction of 2-aminomethylpyridine with an excess of formic acid or a formamide equivalent, which serves as a one-carbon source for the imidazole ring. For this specific target, the synthesis would start with the previously prepared 2-aminomethyl-3-fluoropyridine.

Step 2: C-3 Formylation of 8-fluoroimidazo[1,5-a]pyridine The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich heterocycles. Treatment of 8-fluoroimidazo[1,5-a]pyridine with a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) will introduce a formyl group regioselectively at the C-3 position.

Step 3: Oxidation to this compound The 3-formyl-8-fluoroimidazo[1,5-a]pyridine intermediate is then oxidized to the corresponding carboxylic acid. A variety of mild oxidizing agents can be employed for this transformation, such as potassium permanganate (KMnO₄) under basic conditions, or Pinnick oxidation conditions using sodium chlorite (NaClO₂) and a scavenger like 2-methyl-2-butene.[1]

Workflow Diagram

Route_2_Late_Stage_Functionalization start 2-Aminomethyl-3-fluoropyridine step1 Formic Acid, Heat start->step1 intermediate1 8-Fluoroimidazo[1,5-a]pyridine step1->intermediate1 step2 POCl₃, DMF (Vilsmeier-Haack) intermediate1->step2 intermediate2 3-Formyl-8-fluoroimidazo[1,5-a]pyridine step2->intermediate2 step3 KMnO₄ or NaClO₂ intermediate2->step3 end_product This compound step3->end_product

Caption: Late-stage functionalization approach.

Performance Comparison

ParameterRoute 1: Convergent SynthesisRoute 2: Late-Stage C-H Functionalization
Overall Yield Potentially higher due to fewer steps on the core.May be lower due to the multi-step functionalization.
Number of Steps 4 steps from 2-amino-3-fluoropyridine.3 steps from 2-aminomethyl-3-fluoropyridine.
Starting Materials 2-Amino-3-fluoropyridine, diethyl oxalate.2-Aminomethyl-3-fluoropyridine, formic acid, POCl₃, DMF.
Reagent Toxicity/Hazards Thionyl chloride, hydrazine (in Gabriel synthesis).Phosphorus oxychloride (corrosive), oxidizing agents.
Scalability Generally scalable, though Gabriel synthesis can be cumbersome.Vilsmeier-Haack and oxidation steps are generally scalable.
Purification Intermediates may require chromatographic purification.Purification of the formylated intermediate is crucial.
Key Advantages Builds complexity early; direct installation of the ester.Utilizes a potentially simpler core synthesis; C-H activation is atom-economical.
Potential Disadvantages Preparation of 2-aminomethyl-3-fluoropyridine can be lengthy.Regioselectivity of formylation; potential for over-oxidation.

Discussion and Recommendations

The choice between these two synthetic routes will largely depend on the specific resources and priorities of the research or development team.

Route 1 offers a more convergent approach. By constructing the key C-N and C-C bonds of the imidazole ring with the desired carboxylate precursor in a single step, it can be more efficient in terms of overall yield if the initial steps for the preparation of 2-aminomethyl-3-fluoropyridine are optimized. This route is particularly attractive for medicinal chemistry campaigns where the early introduction of a handle for diversification (the ester) is beneficial.

Route 2 , on the other hand, relies on a late-stage functionalization strategy. This can be advantageous if the 8-fluoroimidazo[1,5-a]pyridine core is readily available or can be synthesized in large quantities through a highly efficient process. The C-H formylation is a powerful transformation, although it requires careful optimization to ensure high regioselectivity and avoid side reactions. This route might be preferred in a process chemistry setting where the synthesis of the core is streamlined and the subsequent functionalization steps are well-controlled.

References

  • Mihorianu, M., et al. (2010). Synthesis of novel imidazo[1,5-a]pyridine derivates. Revue Roumaine de Chimie, 55(10), 689-695. [Link]

  • Travis, B. R., Sivakumar, M., Hollist, G. O., & Borhan, B. (2003). A mild, efficient, and chemo-selective oxidation of aldehydes to carboxylic acids. Organic Letters, 5(7), 1031–1034. [Link]

Sources

Safety Operating Guide

Comprehensive Safety and Handling Guide for 8-Fluoroimidazo[1,5-a]pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

As a novel heterocyclic compound, 8-Fluoroimidazo[1,5-a]pyridine-3-carboxylic acid presents unique handling and safety considerations. This guide provides a detailed protocol for its safe use, storage, and disposal, drawing upon established best practices for analogous chemical structures, including pyridine derivatives and fluoro-organic compounds. The procedures outlined herein are designed to empower researchers to work with this compound with the highest degree of safety and experimental integrity.

Hazard Assessment and Triage
  • Pyridine Core: Pyridine and its derivatives are known for their characteristic strong odor and potential for volatility. They can be harmful if inhaled, ingested, or absorbed through the skin, potentially causing nausea, respiratory irritation, and abdominal pain.[1]

  • Fluoro-Organic Moiety: The carbon-fluorine bond is strong, but fluorinated organic compounds can pose unique hazards. It is crucial to handle these compounds in a way that prevents inhalation or skin contact.

  • Carboxylic Acid Group: Carboxylic acids can be corrosive and cause irritation to the skin and eyes.

Based on these components, it is prudent to treat this compound as a compound that is potentially irritating to the skin and eyes and may be harmful if ingested or inhaled.

Table 1: Hazard Profile and Recommended Actions

Potential Hazard Associated Structural Moiety Immediate Action Preventative Measures
Skin and Eye IrritationPyridine, Carboxylic AcidFlush affected area with copious amounts of water for at least 15 minutes.Wear appropriate PPE, including gloves and safety goggles.
Respiratory IrritationPyridine (volatility)Move to fresh air immediately.Handle exclusively in a certified chemical fume hood.
Unknown ToxicityFluoro-organic CompoundSeek immediate medical attention upon any suspected exposure.Adhere strictly to all handling protocols; use the buddy system.
Personal Protective Equipment (PPE): The First Line of Defense

A multi-layered PPE approach is mandatory when handling this compound to mitigate the risks of exposure.

  • Hand Protection: Chemical-resistant gloves are essential. Nitrile or neoprene gloves are recommended over latex, as they offer superior protection against pyridine-like compounds.[1] Always inspect gloves for any signs of degradation or perforation before use.

  • Eye and Face Protection: Chemical splash goggles are the minimum requirement.[2] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Body Protection: A flame-resistant lab coat is necessary to protect against accidental spills.[3] For larger scale operations, a chemical-resistant apron or suit should be considered.[4]

  • Respiratory Protection: All handling of this compound must be conducted within a certified chemical fume hood to prevent the inhalation of any vapors or dust.[1][5][6]

Operational Plan: From Receipt to Disposal

A systematic workflow ensures safety at every stage of handling.

Operational_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Post Post-Handling Receipt Receipt Storage Storage Receipt->Storage Inspect & Log PPE_Donning Don PPE Storage->PPE_Donning Retrieve for Use Fume_Hood_Prep Prepare Fume Hood PPE_Donning->Fume_Hood_Prep Weighing Weighing Fume_Hood_Prep->Weighing Reaction_Setup Reaction Setup Weighing->Reaction_Setup Decontamination Decontamination Reaction_Setup->Decontamination Post-Reaction Waste_Disposal Waste Disposal Decontamination->Waste_Disposal PPE_Doffing Doff PPE Waste_Disposal->PPE_Doffing

Caption: A step-by-step workflow for handling this compound.

Step-by-Step Handling Protocol:

  • Receiving and Storage: Upon receipt, inspect the container for any damage. The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, and amines.[1][7] Ensure the container is tightly closed.[1][8]

  • Preparation: Before handling, ensure that a certified chemical fume hood is operational.[1][6] An eyewash station and safety shower must be readily accessible.[3] Don all required PPE as outlined in Section 2.

  • Handling in a Fume Hood: All manipulations, including weighing and transfers, must be performed within a chemical fume hood to minimize inhalation exposure.[1][5][6]

  • Spill Management: In the event of a small spill, absorb the material with an inert absorbent and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Decontamination: After handling, decontaminate all surfaces and equipment with an appropriate solvent. Wash hands thoroughly with soap and water.[9]

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal is a critical final step in the safe handling of this compound. As a halogenated organic compound, it requires specific disposal procedures.

  • Waste Segregation: All waste containing this compound, including contaminated consumables and reaction byproducts, must be collected in a dedicated "Halogenated Organic Waste" container.[6][10] Do not mix with non-halogenated waste.[11]

  • Container Labeling: The waste container must be clearly labeled with "Halogenated Organic Waste" and a list of its contents.[10] The container must be kept closed except when adding waste.[10][11]

  • Disposal Method: Halogenated organic waste is typically disposed of via incineration at a licensed facility.[12] Never dispose of this compound down the drain.[6][10]

Disposal_Decision_Tree Start Waste Generated Is_Halogenated Is the waste halogenated? Start->Is_Halogenated Halogenated_Container Place in 'Halogenated Organic Waste' Container Is_Halogenated->Halogenated_Container Yes Non_Halogenated_Container Place in 'Non-Halogenated Organic Waste' Container Is_Halogenated->Non_Halogenated_Container No Label_Container Label Container with Contents Halogenated_Container->Label_Container Non_Halogenated_Container->Label_Container Arrange_Pickup Arrange for Professional Disposal Label_Container->Arrange_Pickup

Caption: A decision tree for the proper segregation and disposal of chemical waste.

By adhering to these comprehensive guidelines, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific work.

References

  • Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready. [Link]

  • Organic Solvents. Environment, Health and Safety, University of South Carolina. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate. [Link]

  • PYRIDINE FOR SYNTHESIS. Loba Chemie. [Link]

  • Fluorine. Princeton University Environmental Health and Safety. [Link]

  • Working Safely with PFAS: A Practical Guide to Selecting the Right PPE. RSG Safety. [Link]

  • PPE For Chemical Handling With Example. Industrial Safety Tips. [Link]

  • The importance of Personal Protective Equipment in the handling of chemicals. Safeguru. [Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. National Center for Biotechnology Information. [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. [Link]

  • Safety Data Sheet - 5-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid. Kishida Chemical Co., Ltd. [Link]

  • 8-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid. Appretech Scientific Limited. [Link]

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Fluoroimidazo[1,5-a]pyridine-3-carboxylic acid
Reactant of Route 2
8-Fluoroimidazo[1,5-a]pyridine-3-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.